molecular formula C7H6BrN3 B1380602 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638761-56-4

5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1380602
CAS No.: 1638761-56-4
M. Wt: 212.05 g/mol
InChI Key: FMMVPJVZSROLKR-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMVPJVZSROLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. As a 7-deazapurine isostere, it is structurally similar to the purine bases found in DNA and RNA, allowing its derivatives to interact with a wide array of biological targets.[1] Consequently, this scaffold is the foundation for numerous compounds with potent anticancer, antiviral, and anti-inflammatory properties.[2][3]

The specific subject of this guide, this compound[4], incorporates two key modifications that modulate its chemical properties:

  • 5-Bromo Substitution: The bromine atom at the C5 position of the pyrrole ring serves as a crucial synthetic handle. It facilitates further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the generation of diverse compound libraries.[5]

  • 7-Methyl Substitution: Methylation of the pyrrole nitrogen (N7) prevents the formation of regioisomers in subsequent reactions and can influence the molecule's solubility and binding orientation with target proteins.

Given its role as a foundational precursor, the absolute certainty of its structure is paramount. This guide details the integrated analytical workflow required to achieve that certainty.

Synthesis and Purification: Establishing a High-Fidelity Analyte

While numerous synthetic routes to substituted pyrrolo[2,3-d]pyrimidines exist[1][6], a common strategy involves the construction of the core ring system followed by sequential halogenation and alkylation. Regardless of the specific route, obtaining a sample of high purity (>98%) is a non-negotiable prerequisite for accurate spectroscopic analysis. The primary purification method employed is flash column chromatography.

Experimental Protocol: Flash Column Chromatography Purification

This protocol is designed as a self-validating system where Thin-Layer Chromatography (TLC) is used to guide the preparative separation.

  • Mobile Phase Selection:

    • Rationale: The ideal solvent system (mobile phase) should provide a retention factor (Rƒ) for the target compound of ~0.3 on a TLC plate, ensuring good separation from impurities.

    • Procedure: Test various solvent mixtures, such as ethyl acetate/hexanes or dichloromethane/methanol, on a TLC plate spotted with the crude reaction mixture.

  • Column Packing:

    • Rationale: A properly packed silica gel column prevents solvent channeling, which would lead to poor separation.

    • Procedure: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, undisturbed surface.

  • Sample Loading:

    • Rationale: Loading the sample in a minimal volume of solvent onto the column as a concentrated band is critical for achieving sharp, well-resolved peaks.

    • Procedure: Dissolve the crude product in a small amount of a strong solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to first elute non-polar impurities and then the product, followed by more polar byproducts.

    • Procedure: Begin eluting the column with the low-polarity solvent system. Collect the eluent in a series of fractions. Gradually increase the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate in hexanes).

  • Analysis and Consolidation:

    • Rationale: TLC analysis of each fraction identifies which ones contain the pure compound.

    • Procedure: Spot every few fractions onto a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp). Combine the fractions that contain only the spot corresponding to the pure product. Remove the solvent under reduced pressure to yield the purified solid.

Multi-Spectroscopic Structure Elucidation

The core of the elucidation process relies on the synergistic interpretation of data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supplementary information from Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the molecular weight of the compound. For halogenated molecules, it offers a definitive confirmatory signature due to natural isotopic abundances.

Causality Behind the Method: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 (or nearly 1:1) ratio.[7] Therefore, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks ("doublet") of nearly equal intensity, separated by two mass units (m/z).[8][9] This M and M+2 pattern is a classic fingerprint for the presence of one bromine atom.

Data Summary Table: High-Resolution Mass Spectrometry (HRMS)

Ion FormulaIsotopeCalculated m/zObserved m/zInterpretation
[C₇H₆BrN₃+H]⁺⁷⁹Br225.9927~225.9925Molecular ion with ⁷⁹Br
[C₇H₆BrN₃+H]⁺⁸¹Br227.9906~227.9904Molecular ion with ⁸¹Br (M+2)

The observation of this iconic ~1:1 doublet at the correct m/z values provides powerful evidence for both the molecular formula and the presence of a single bromine atom.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a quick confirmation of the key functional groups and the overall structural class.

Data Summary Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond TypeFunctional Group/RegionRationale
3100–3000C-H stretchAromatic C-HConfirms the presence of the heterocyclic aromatic system.
2980–2850C-H stretchAliphatic C-HIndicates the presence of the N-methyl group.
~1620–1550C=N stretchPyrimidine RingCharacteristic stretching vibrations for the imine bonds within the pyrimidine ring.
~1500–1400C=C stretchAromatic RingsSkeletal vibrations of the fused pyrrolo[2,3-d]pyrimidine system.[10]
~750-550C-Br stretchAlkyl HalideConfirms the presence of the carbon-bromine bond, though this region can be complex.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for structure elucidation, providing atom-by-atom information about the chemical environment and connectivity within the molecule.

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environments (chemical shift), and their neighboring protons (multiplicity).

Data Summary Table: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~8.8Singlet1HH2Deshielded proton between two electronegative nitrogen atoms in the pyrimidine ring. No adjacent protons for coupling.
~8.6Singlet1HH4Deshielded proton adjacent to a nitrogen atom in the pyrimidine ring. No adjacent protons for coupling.
~7.5Singlet1HH6Proton on the pyrrole ring. Its chemical shift is influenced by the adjacent bromine and the fused ring system. No adjacent protons for coupling.
~3.8Singlet3HN7-CH₃Aliphatic protons on a methyl group attached to a nitrogen atom. Integrates to 3 protons. No adjacent protons for coupling.

The presence of four distinct singlets with integrations of 1H, 1H, 1H, and 3H is perfectly consistent with the proposed structure. The absence of splitting (all singlets) confirms the isolated nature of each proton.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (e.g., aromatic, aliphatic, attached to heteroatoms).

Data Summary Table: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~154C4Aromatic carbon adjacent to two nitrogen atoms, highly deshielded.
~152C2Aromatic carbon between two nitrogen atoms, highly deshielded.
~151C7aBridgehead carbon adjacent to three nitrogen atoms, highly deshielded.
~130C6Aromatic carbon in the pyrrole ring, attached to a proton.
~118C4aBridgehead carbon adjacent to one nitrogen atom.
~95C5Aromatic carbon directly attached to the electronegative bromine atom.
~32N7-CH₃Aliphatic methyl carbon attached to a nitrogen atom.

The observation of seven distinct carbon signals (5 aromatic, 2 aliphatic-like) confirms the carbon skeleton of the molecule. The chemical shifts are highly diagnostic and align with established data for similar heterocyclic systems.[11]

Integrated Workflow and Final Confirmation

The power of this analytical approach lies not in any single piece of data, but in their perfect congruence. The workflow diagram below illustrates how these independent analyses converge to provide an unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical strategy. High-resolution mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its characteristic isotopic signature. Infrared spectroscopy verifies the presence of the core functional groups. Finally, and most definitively, ¹H and ¹³C NMR spectroscopy provide an unambiguous blueprint of the atomic connectivity, proton count, and carbon skeleton. The perfect alignment of data from these orthogonal techniques provides the high degree of confidence required for a foundational building block in drug discovery and development. This rigorous, evidence-based approach ensures the scientific integrity of all subsequent research built upon this vital scaffold.

References

An In-depth Technical Guide to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2][3] The strategic functionalization of this core allows for the fine-tuning of a molecule's affinity and selectivity for specific biological targets.

This guide focuses on a specific, functionalized derivative: 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 1638761-56-4). The presence of a bromine atom at the 5-position and a methyl group at the 7-position makes this compound a versatile intermediate for the synthesis of a diverse range of more complex molecules. The bromine atom serves as a key handle for cross-coupling reactions, while the methyl group at the 7-position can influence solubility and metabolic stability, and also directs the regioselectivity of certain reactions.[4]

This document will provide a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound, with a particular emphasis on its practical application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1638761-56-4[5]
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted)-

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic_Pathway A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Methylation (e.g., MeI, NaH, DMF) C This compound B->C Bromination (e.g., NBS, DMF)

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in DMF.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its 5-bromo substituent, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a key building block for creating libraries of compounds for drug screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.[6][7]

Suzuki_Coupling reactant1 This compound catalyst Pd catalyst, Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 5-R-7-methyl-7H-pyrrolo[2,3-d]pyrimidine catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Typical Experimental Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrrolo[2,3-d]pyrimidine core, a common structural motif in kinase inhibitors.[8][9]

Buchwald_Hartwig reactant1 This compound catalyst Pd catalyst, Ligand, Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 5-(NR¹R²)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Typical Experimental Protocol:

  • In an oven-dried reaction vessel, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.05-0.1 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 equivalents).

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Drug Discovery

The functionalized pyrrolo[2,3-d]pyrimidine derivatives accessible from this compound are of significant interest in drug discovery. The core structure is a known hinge-binding motif for many protein kinases, and the substituent at the 5-position can be tailored to target specific pockets in the ATP-binding site, thereby conferring potency and selectivity.

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of a wide range of kinases, including but not limited to:

  • Janus Kinases (JAKs): Important mediators of cytokine signaling involved in inflammatory and autoimmune diseases.[10]

  • Focal Adhesion Kinase (FAK): A key regulator of cell adhesion, migration, and proliferation, with implications in cancer metastasis.[3]

  • Monopolar Spindle Kinase 1 (Mps1): A critical component of the spindle assembly checkpoint, representing a target for cancer therapy.[2]

  • Interleukin-2-inducible T-cell Kinase (Itk): A key signaling molecule in T-cells, making it a target for autoimmune and inflammatory diseases.[11]

The ability to rapidly generate a diverse library of analogs from this compound using robust cross-coupling methodologies makes it an invaluable tool for structure-activity relationship (SAR) studies in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a strategically important building block for the synthesis of a wide array of biologically active molecules. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through standard synthetic transformations. The true power of this intermediate lies in the versatility of its 5-bromo group, which provides a gateway to a vast chemical space through well-established cross-coupling reactions. For researchers in medicinal chemistry and drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for the rational design and synthesis of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that exhibit versatile binding properties to a range of biological targets. The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, has emerged as one such scaffold of immense significance.[1] Its structural resemblance to the fundamental building blocks of DNA and RNA allows derivatives of this heterocycle to interact with a wide array of enzymes and receptors, leading to profound pharmacological effects. This guide focuses on a specific, strategically functionalized derivative: 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The introduction of a bromine atom at the 5-position and a methyl group at the 7-position furnishes a molecule with unique physicochemical properties and a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex, biologically active molecules.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₇H₆BrN₃.[2] Its molecular structure consists of a fused pyrrole and pyrimidine ring system, which is the defining feature of the 7-deazapurine family.

Molecular Weight and Key Identifiers

A precise understanding of a compound's molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Weight 212.05 g/mol [3][4][5][6]
Molecular Formula C₇H₆BrN₃[2][3]
CAS Number 1638761-56-4[3][4][7]
PubChem CID 90453796[2]
Structural Elucidation and Inherent Reactivity

The structure of this compound imparts a distinct reactivity profile that is crucial for its role as a synthetic intermediate.

Caption: Chemical structure of this compound.

The bromine atom at the C5 position serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the N7 position of the pyrrole ring enhances the lipophilicity of the molecule and can influence its binding affinity to target proteins.

Synthesis and Chemical Landscape

The synthesis of substituted pyrrolo[2,3-d]pyrimidines can be achieved through various strategies, generally involving the construction of the fused ring system from appropriately substituted pyrimidine or pyrrole precursors.[8]

Retrosynthetic Analysis and Key Strategies

A common approach to the synthesis of 7-substituted pyrrolo[2,3-d]pyrimidines involves the initial construction of the core heterocycle followed by functionalization.

retrosynthesis target This compound intermediate1 7-methyl-7H-pyrrolo[2,3-d]pyrimidine target->intermediate1 Bromination intermediate2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate1->intermediate2 Methylation starting_material Pyrrole or Pyrimidine Precursors intermediate2->starting_material Cyclization Kinase_Inhibitor_Synthesis Start 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Final_Compound Complex Pyrrolo[2,3-d]pyrimidine Derivative (Kinase Inhibitor Candidate) Coupling->Final_Compound Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Aryl_Boronic_Acid->Coupling Amine Amine Amine->Coupling

References

A Technical Guide to the Spectral Analysis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the analytical methodologies for the characterization of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrrolo[2,3-d]pyrimidine class, which are analogs of purines, this molecule serves as a crucial building block in the synthesis of various bioactive agents, including kinase inhibitors.[1][2] Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and stability, thereby ensuring the reliability of subsequent research and development efforts.

This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causality behind experimental choices, providing a framework for robust analytical characterization. We will explore the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed protocol for High-Performance Liquid Chromatography (HPLC) analysis.

Molecular Structure and Predicted Spectral Data

This compound possesses a fused ring system consisting of a pyrimidine and a pyrrole ring. The bromine atom at position 5 and the methyl group at position 7 are key structural features that will be reflected in its spectral data.

graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=90453796&t=l", imagescale=true, labelloc=b, label="this compound"]; a -- b [style=invis]; b -- c [style=invis]; c -- a [style=invis]; }

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atoms attached to heteroatoms or the bromine atom will exhibit characteristic chemical shifts.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.7 - 3.930 - 35
C6-H7.3 - 7.6115 - 120
C2-H8.5 - 8.8145 - 150
C4-H8.8 - 9.1150 - 155
C5-Br-95 - 100
C7a-150 - 155
C4a-125 - 130

Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Predictions are based on analysis of structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The molecular formula is C₇H₆BrN₃.

Ion Predicted m/z Notes
[M+H]⁺ (with ⁷⁹Br)211.98The protonated molecular ion.
[M+H]⁺ (with ⁸¹Br)213.98The protonated molecular ion with the heavier bromine isotope.

Table 2. Predicted m/z values for the protonated molecular ion of this compound in positive ion mode ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable for the analysis of pyrrolo[2,3-d]pyrimidine derivatives.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm
Expected Retention Time 4 - 6 minutes

Table 3. A typical set of starting conditions for the HPLC analysis of this compound. The exact retention time will depend on the specific system and conditions used.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the spectral analysis of this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical and should be one in which the analyte is sufficiently soluble (e.g., DMSO-d₆ or CDCl₃).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is crucial for solubility and to avoid large solvent signals that can obscure analyte peaks.

  • Shimming: Proper shimming of the magnetic field is essential for achieving high resolution and sharp spectral lines, which is critical for accurate interpretation of coupling patterns.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in spectral assignment.

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Prep -> Acq_H; Prep -> Acq_C; Acq_H -> Proc; Acq_C -> Proc; Proc -> Anal; }

Figure 2. General workflow for NMR analysis.

Mass Spectrometry Protocol

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the accurate mass determination of the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will generate charged droplets.

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

    • Observe the molecular ion peak and its characteristic isotopic pattern.

    • Confirm the elemental composition using high-resolution mass spectrometry.

Trustworthiness Through Self-Validation:

  • Isotopic Pattern: The observation of the characteristic M+ and M+2 peaks in a ~1:1 ratio for bromine provides strong evidence for the presence of a single bromine atom in the molecule.

  • High-Resolution MS: Accurate mass measurement to within a few parts per million (ppm) allows for the unambiguous determination of the elemental formula, confirming the identity of the compound.

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subgraph "cluster_Ion" { label="Ionization"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Ion [label="Electrospray Ionization\n(Positive Mode)"]; }

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Prep -> Ion -> Anal -> Confirm; }

Figure 3. Workflow for ESI-MS analysis.

HPLC Protocol

This protocol details a robust reversed-phase HPLC method for assessing the purity of this compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as described in Table 3. Ensure all solvents are HPLC grade and are filtered and degassed before use.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a known volume of the sample solution (e.g., 5 µL) and run the gradient method.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.

Expertise and Experience in Method Development:

  • Column Choice: A C18 column is a workhorse for reversed-phase chromatography, offering good retention and separation for a wide range of moderately polar to nonpolar compounds.

  • Mobile Phase Modifier: The addition of formic acid to the mobile phase helps to protonate any basic sites on the molecule, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent is employed to ensure that both polar and nonpolar impurities are eluted from the column, providing a comprehensive purity profile.

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its application in research and drug development. This guide has provided a detailed overview of the expected spectral data from NMR and MS, along with robust, field-proven protocols for their acquisition and for HPLC analysis. By understanding the principles behind these techniques and the rationale for specific experimental parameters, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the Biological Activity of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of the purine nucleus, represents a privileged structure in modern medicinal chemistry. Its structural similarity to adenine allows it to function as a highly effective "hinge-binding" motif for the vast family of protein kinases, which all utilize adenosine triphosphate (ATP) as a phosphate donor.[1][2] The strategic modification of this core has led to the development of numerous targeted therapies for a range of human diseases, particularly in oncology and immunology.[1][3] This guide focuses on a specific, synthetically crucial intermediate and building block: 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . We will dissect its role as a precursor to potent biologically active agents, explore the mechanisms of action of its derivatives, and provide validated experimental protocols for researchers in the field.

The Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine system is structurally analogous to adenine, a key component of ATP. This mimicry is the cornerstone of its utility in drug design, allowing derivatives to competitively bind to the ATP-binding pocket of protein kinases.[2] This inhibition disrupts cellular signaling pathways that are often hyperactivated in diseases like cancer, leading to therapeutic effects.[1][2]

The core scaffold offers several points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The N7 position, the C4 and C2 positions of the pyrimidine ring, and the C5 and C6 positions of the pyrrole ring are all amenable to substitution, creating vast chemical diversity.

Introducing this compound

The subject of this guide, this compound, is a key intermediate in the synthesis of more complex derivatives.

  • Chemical Structure: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • Significance: The bromine atom at the C5 position is a versatile chemical handle. It can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, significantly expanding the structure-activity relationship (SAR) possibilities. The methyl group at the N7 position serves to protect the pyrrole nitrogen and can influence the molecule's orientation within the kinase binding pocket.

Synthetic Strategy: A Generalized Approach

While numerous synthetic routes exist, a common approach to generate the this compound scaffold involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole.

G A Starting Pyrrole Derivative B Cyclization with Formamide or other reagents A->B C Formation of Pyrrolo[2,3-d]pyrimidine Core B->C D Selective Bromination (e.g., with NBS) C->D E 5-bromo-7H-pyrrolo[2,3-d]pyrimidine D->E F N-Alkylation (e.g., with Methyl Iodide) E->F G This compound F->G G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:f0 1. Ligand Binding & Dimerization ATP ATP ATP->RTK:f2 2. ATP Binding ADP ADP Downstream_Signaling Downstream Signaling (Proliferation, Survival) RTK:f2->ADP 3. Autophosphorylation RTK:f2->Downstream_Signaling 4. Pathway Activation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK:f2 BLOCKS

References

The Strategic Manipulation of the 7-Deazapurine Core: A Technical Guide to 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidine Derivatives and Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel kinase inhibitors. Herein, we dissect the 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged core in medicinal chemistry, providing a comprehensive overview of its synthesis, derivatization, and application in targeting key signaling pathways implicated in cancer and inflammatory diseases.

Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold - A Bioisostere of Adenine

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, serves as a foundational structural motif in the design of a multitude of kinase inhibitors. This structural mimicry of the core component of adenosine triphosphate (ATP) allows these compounds to competitively bind to the ATP-binding site of various kinases, thereby modulating their catalytic activity. The strategic introduction of a bromine atom at the 5-position and a methyl group at the 7-position of this scaffold provides a crucial handle for synthetic elaboration and fine-tuning of the molecule's pharmacological properties. The bromine atom, in particular, serves as a versatile functional group for introducing a wide array of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core and the optimization of interactions within the kinase active site.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective strategy involves a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine: N-methylation followed by regioselective bromination.

N-Methylation of 7H-Pyrrolo[2,3-d]pyrimidine

The introduction of a methyl group at the N7 position is typically achieved through standard alkylation procedures. The rationale for methylation extends beyond simply blocking a potential site of metabolism; it can also influence the compound's solubility and conformational preferences, which in turn can impact target engagement.

Experimental Protocol: N-Methylation

  • Materials: 7H-pyrrolo[2,3-d]pyrimidine, Methyl Iodide (CH₃I), a suitable base (e.g., Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)).

  • Procedure:

    • To a solution of 7H-pyrrolo[2,3-d]pyrimidine in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the resulting suspension at room temperature for a specified time to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Regioselective Bromination

The subsequent bromination at the C5 position is a key step that installs the versatile synthetic handle. The choice of brominating agent and reaction conditions is crucial to ensure high regioselectivity and yield.

Experimental Protocol: Bromination

  • Materials: 7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine (Br₂)), and a suitable solvent (e.g., Dichloromethane (DCM) or DMF).

  • Procedure:

    • Dissolve 7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the chosen solvent and cool the solution to 0 °C.

    • Add the brominating agent portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for a designated period, monitoring its progress by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Derivatization Strategies: Unleashing the Potential of the 5-Bromo Handle

The presence of the bromine atom at the 5-position opens up a vast landscape for chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl and heteroaryl moieties, which can probe different regions of the kinase ATP-binding site and establish crucial interactions for potent and selective inhibition.

Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Analogs

The Suzuki-Miyaura coupling reaction is a robust and versatile method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of boronic acids and esters, leading to a diverse library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, an appropriate aryl or heteroaryl boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

    • Degas the reaction mixture by bubbling an inert gas (e.g., Argon) through the solvent for several minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 5-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analog.

Structure-Activity Relationship (SAR) and Kinase Inhibition

The derivatization of the this compound core has led to the discovery of potent inhibitors of various kinases, with significant implications for the treatment of cancer and inflammatory disorders. The SAR of these compounds is often intricate, with small structural modifications leading to substantial changes in potency and selectivity.

Target Kinase Modification at 5-position Inhibitory Activity (IC₅₀/GI₅₀) Reference
JAK1 4-amino-piperidinyl fragment12.6 nM[1]
JAK3 Covalent-reversible inhibitors2.0 nM (for a pyrido[2,3-d]pyrimidin-7-one analog)[2]
JAK3 Optimized 7H-pyrrolo[2,3-d]pyrimidine scaffold0.29 nM[3]
STAT6 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamidePotent inhibition[4]
Microtubules Methoxy-substituted N7-benzyl and C5-ethyl linkerSingle-digit micromolar[5]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

A significant number of this compound derivatives have demonstrated potent inhibitory activity against Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway. This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and various cancers.

The inhibition of JAKs by these compounds prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, blocks the translocation of STATs to the nucleus and the transcription of target genes involved in inflammation and cell growth.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility of the core and the ease of diversification at the 5-position have enabled extensive exploration of the SAR for various kinase targets. The success of derivatives targeting the JAK-STAT pathway highlights the potential of this chemical class in treating a range of debilitating diseases. Future efforts in this area will likely focus on the development of even more selective inhibitors to minimize off-target effects, as well as the exploration of novel derivatization strategies to access new chemical space and target other kinase families. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics based on this remarkable scaffold.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic building block in modern medicinal chemistry. We will delve into the scientific rationale behind its development, its pivotal role in the synthesis of targeted therapeutics, and detailed experimental protocols for its preparation.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in drug discovery. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous kinase inhibitors for the treatment of cancers, inflammatory conditions, and autoimmune diseases.[1] The strategic functionalization of this core structure is paramount to achieving desired potency and selectivity for specific kinase targets.

The Genesis of this compound: A Tale of Two Modifications

The subject of this guide, this compound (CAS Number: 1638761-56-4), is a testament to the power of medicinal chemistry in fine-tuning molecular properties.[2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine nucleus are key modifications that enhance its utility as a synthetic intermediate.

The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities at the C5 position. This is a critical site for modulating the pharmacological activity of many pyrrolo[2,3-d]pyrimidine-based inhibitors. The methyl group at the N7 position, on the other hand, can influence the molecule's solubility, metabolic stability, and interactions with the target protein.

While a singular "discovery" event for this specific compound is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Its synthesis and use are often described within patents and publications focused on the preparation of final drug candidates, highlighting its role as a key intermediate rather than a therapeutic agent itself.

Synthetic Strategies: A Step-by-Step Guide

The synthesis of this compound can be approached through a logical sequence of reactions, starting from the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by methylation and bromination.

Construction of the 7H-pyrrolo[2,3-d]pyrimidine Core

Multiple synthetic routes to the 7H-pyrrolo[2,3-d]pyrimidine core have been reported. A common and efficient method starts from commercially available diethyl malonate.[4]

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [4][5]

  • Step 1: Synthesis of Pyrimidine-2,4,6-trione: Diethyl malonate is condensed with urea in the presence of a base, such as sodium ethoxide, to yield the pyrimidine-2,4,6-trione ring system.

  • Step 2: Nitration: The pyrimidine-2,4,6-trione is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

  • Step 3: Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

  • Step 4: Cyclization: The resulting 5-aminopyrimidine-2,4,6-trione is cyclized with a suitable C2-synthon, such as chloroacetaldehyde, to form the pyrrolo[2,3-d]pyrimidine core.

  • Step 5: Chlorination: The final step to obtain the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves chlorination using a reagent like phosphorus oxychloride (POCl₃).[5][6]

N-Methylation of the Pyrrolo[2,3-d]pyrimidine Core

The introduction of the methyl group at the 7-position can be achieved through standard N-alkylation procedures.

Experimental Protocol: Synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Deprotonation: The 7H-pyrrolo[2,3-d]pyrimidine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile to deprotonate the pyrrole nitrogen.

  • Step 2: Alkylation: The resulting anion is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield 7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Bromination of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The final step involves the electrophilic bromination of the electron-rich pyrrole ring at the 5-position.

Experimental Protocol: Synthesis of this compound [7]

  • Step 1: Bromination: A solution of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, such as dimethylformamide (DMF), is treated with a brominating agent. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) or a solution of bromine in DMF.[7]

  • Step 2: Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The reaction mixture is then poured into a mixture of ice and water, often containing a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess bromine.

  • Step 3: Isolation and Purification: The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_core Core Synthesis cluster_modification Functionalization A Diethyl Malonate B Pyrimidine-2,4,6-trione A->B Urea, NaOEt C 5-Nitro-pyrimidine-2,4,6-trione B->C HNO₃, H₂SO₄ D 5-Amino-pyrimidine-2,4,6-trione C->D Reduction E 7H-pyrrolo[2,3-d]pyrimidin-4-ol D->E Chloroacetaldehyde F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F POCl₃ G 7-methyl-7H-pyrrolo[2,3-d]pyrimidine F->G Methylation (e.g., CH₃I, Base) H This compound G->H Bromination (e.g., NBS or Br₂/DMF)

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a multitude of kinase inhibitors. The bromine atom at the 5-position is particularly amenable to Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. This has been a key strategy in the development of potent and selective inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other important therapeutic targets.

Quantitative Data Summary

Compound PropertyValue
CAS Number 1638761-56-4[2]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [1]
Appearance Off-white to light yellow solid

Logical Relationship Diagram

Logical_Relationship Core 7H-pyrrolo[2,3-d]pyrimidine Scaffold Methylation N7-Methylation Core->Methylation Bromination C5-Bromination Core->Bromination Intermediate This compound Methylation->Intermediate Bromination->Intermediate Coupling Cross-Coupling Reactions (e.g., Suzuki) Intermediate->Coupling Inhibitors Kinase Inhibitors (e.g., JAK, Syk) Coupling->Inhibitors

References

A Technical Guide to the Therapeutic Targets of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry. Its structure is a deaza-isostere of adenine, the nitrogenous base of adenosine triphosphate (ATP), which is the universal energy currency of the cell and a critical substrate for hundreds of enzymes, most notably kinases.[1][2][3] This structural mimicry of adenine allows pyrrolo[2,3-d]pyrimidine derivatives to act as highly effective ATP-competitive inhibitors for a wide range of enzymes, making them an adaptable and powerful platform for drug design.[1][4]

Initially explored for their potential as anticancer and antiviral agents, the therapeutic applications for this scaffold have expanded dramatically.[4][5] Today, drugs based on this core structure are approved for treating inflammatory diseases, myeloproliferative neoplasms, and various forms of cancer.[3][6][7] This guide provides an in-depth analysis of the key therapeutic targets of pyrrolo[2,3-d]pyrimidines, focusing on the underlying mechanisms of action, clinically relevant examples, and the experimental protocols used to validate these interactions.

Part 1: Protein Kinase Inhibition - The Dominant Therapeutic Modality

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, especially in oncology and immunology.[8][9] The structural resemblance of the pyrrolo[2,3-d]pyrimidine scaffold to ATP has made it exceptionally successful in the development of kinase inhibitors.[1][2]

Janus Kinases (JAKs): Targeting Cytokine Signaling

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from cytokine and growth factor receptors.[10][11] Upon cytokine binding, JAKs activate and phosphorylate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.[10][12][13] Dysregulated JAK-STAT signaling is a key driver in numerous autoimmune diseases and cancers.[13][14]

Mechanism of Action: Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors function as ATP-competitive inhibitors.[12][14] They bind to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[10][15] This blockade effectively interrupts the downstream signaling cascade initiated by inflammatory cytokines.[11][16]

Clinically Approved Drugs:

  • Tofacitinib (Xeljanz®): An oral inhibitor primarily targeting JAK1 and JAK3, with lesser effects on JAK2.[10] It is approved for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[10][15][16] By inhibiting JAK1 and JAK3, tofacitinib disrupts the signaling of multiple interleukins (IL-2, IL-4, IL-6, IL-7, etc.) that are pivotal to the inflammatory response in these conditions.[10]

  • Ruxolitinib (Jakafi®/Jakavi®): A potent inhibitor of both JAK1 and JAK2.[6][14] It is used to treat myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[6][7] Its mechanism relies on inhibiting the dysregulated JAK1 and JAK2 signaling that drives myeloproliferation and inflammatory cytokine production in these disorders.[11][14]

Drug Primary Targets Approved Indications Key Scientific Finding
Tofacitinib JAK1, JAK3[10]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[15]Modulates cytokine signaling critical to immune and inflammatory responses by blocking STAT phosphorylation.[10][15][16]
Ruxolitinib JAK1, JAK2[6][14]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[6][7]Inhibits dysregulated JAK signaling, leading to decreased proinflammatory cytokines and reduced myeloproliferation.[11][14]

Signaling Pathway Visualization:

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Expression (Inflammation) Nucleus->Gene 6. Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) Inhibitor->JAK Inhibits ATP Binding Assay_Workflow Start Start Step1 Dispense Compound (or DMSO) to Plate Start->Step1 Step2 Add Kinase/ Substrate Mix Step1->Step2 Step3 Pre-incubate (15 min) Step2->Step3 Step4 Initiate Reaction (Add ATP) Step3->Step4 Step5 Incubate (1-2 hours) Step4->Step5 Step6 Stop Reaction (Add ADP-Glo™ Reagent) Step5->Step6 Step7 Incubate (40 min) Step6->Step7 Step8 Add Detection Reagent Step7->Step8 Step9 Incubate (30-60 min) Step8->Step9 Step10 Read Luminescence Step9->Step10 End End (Calculate IC₅₀) Step10->End

References

Methodological & Application

Synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, commonly referred to as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the native purine bases of DNA and RNA allows for its interaction with a multitude of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[3][4] The modification of this core structure has led to the development of numerous compounds with significant therapeutic potential, exhibiting anticancer, antiviral, and anti-inflammatory properties.[3]

Specifically, the introduction of a bromine atom at the C5 position and a methyl group at the N7 position yields 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule serves as a crucial intermediate in the synthesis of more complex derivatives. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of structure-activity relationships (SAR).[5] The N7-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. Consequently, a reliable and well-documented protocol for the synthesis of this key building block is of high value to researchers in the field.

This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available 7H-pyrrolo[2,3-d]pyrimidine. The described methodology is based on established chemical transformations for this class of compounds, offering a logical and experimentally sound approach.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence involving an initial electrophilic bromination followed by a nucleophilic N-methylation. This strategy is outlined below:

Synthesis_Workflow Start 7H-Pyrrolo[2,3-d]pyrimidine Step1 Step 1: Bromination Start->Step1 Br2, DMF Intermediate 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 CH3I, Base, DMF Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

This step involves the regioselective bromination of the electron-rich pyrrole ring of the 7-deazapurine core at the C5 position.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
7H-Pyrrolo[2,3-d]pyrimidine119.1210.01.19 g
Bromine (Br₂)159.8110.00.51 mL (1.60 g)
N,N-Dimethylformamide (DMF)73.09-20 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃)--As needed
Deionized Water--As needed
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7H-pyrrolo[2,3-d]pyrimidine (1.19 g, 10.0 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • In the dropping funnel, prepare a solution of bromine (0.51 mL, 10.0 mmol) in 10 mL of DMF.

  • Slowly add the bromine solution dropwise to the stirred solution of the starting material at room temperature over a period of 30 minutes. The reaction is exothermic, and a cooling bath can be used to maintain the temperature below 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase).

  • Upon completion, pour the reaction mixture into a beaker containing 100 mL of an ice-water mixture.

  • Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color of bromine disappears.

  • A precipitate should form. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethyl acetate.

  • Dry the collected solid under vacuum to yield 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound

This step involves the N-methylation of the pyrrole nitrogen of the intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine198.028.0 (assumed)1.58 g
Iodomethane (CH₃I)141.948.80.55 mL (1.25 g)
Sodium Hydride (NaH, 60% dispersion in oil)24.00 (as NaH)9.60.38 g
N,N-Dimethylformamide (DMF), anhydrous73.09-25 mL
Saturated Ammonium Chloride (NH₄Cl)--As needed
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.38 g of 60% dispersion, 9.6 mmol).

  • Carefully add 15 mL of anhydrous DMF and cool the suspension to 0 °C using an ice bath.

  • Dissolve 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.58 g, 8.0 mmol) in 10 mL of anhydrous DMF and add this solution dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

  • Add iodomethane (0.55 mL, 8.8 mmol) dropwise to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanism and Scientific Rationale

The synthetic sequence is designed based on fundamental principles of organic chemistry.

Bromination: Electrophilic Aromatic Substitution

The pyrrole ring of the 7-deazapurine system is electron-rich and susceptible to electrophilic aromatic substitution. The C5 position is generally the most reactive site for such substitutions in this scaffold.

Bromination_Mechanism cluster_0 Mechanism of Bromination Pyrrole Pyrrolo[2,3-d]pyrimidine Ring Br2 Br-Br Pyrrole->Br2 π-electrons attack Brδ+ Intermediate Sigma Complex (Arenium Ion) Br2->Intermediate Formation of C-Br bond and breaking of Br-Br bond Product 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine + HBr Intermediate->Product Deprotonation at C5

Caption: Mechanism of electrophilic bromination at the C5 position.

The use of bromine in DMF is a common and effective method for the bromination of such heterocyclic systems. DMF acts as a polar aprotic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of one of the bromine atoms.

N-Methylation: Nucleophilic Substitution

The N-methylation reaction proceeds via a standard SN2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the pyrrole nitrogen (N7), which is the most acidic proton on the heterocyclic core. This deprotonation generates a nucleophilic pyrrolide anion.

This anion then acts as a nucleophile, attacking the electrophilic methyl carbon of iodomethane. The iodide ion serves as a good leaving group, resulting in the formation of the N-methylated product. Anhydrous conditions are crucial as NaH reacts violently with water, and the presence of water would also quench the pyrrolide anion.

Troubleshooting and Key Considerations

  • Bromination:

    • Over-bromination: Using a large excess of bromine or elevated temperatures can lead to di-brominated or other side products. Careful control of stoichiometry and temperature is important.

    • Incomplete reaction: Ensure the starting material is fully dissolved before adding bromine. If the reaction stalls, gentle warming (to 40-50 °C) can be attempted, but with caution to avoid side reactions.

  • N-Methylation:

    • Regioselectivity: While N7 is the kinetically and thermodynamically favored site for alkylation on the pyrrole nitrogen, trace amounts of alkylation on the pyrimidine nitrogens might occur under certain conditions. The use of a strong base like NaH generally favors N7 deprotonation.

    • Moisture: The use of anhydrous solvents and an inert atmosphere is critical for the success of this step due to the reactivity of sodium hydride.

    • Work-up: The quenching of NaH should be done slowly and at 0 °C to control the exothermic reaction and hydrogen evolution.

Conclusion

The protocol detailed in this application note presents a robust and logical pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined steps and considering the underlying chemical principles, researchers can reliably produce this key intermediate for further elaboration into novel and potentially therapeutic agents.

References

5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization and Application of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design.[1][2] Structurally, it functions as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete with ATP for binding within the highly conserved kinase hinge region.[2][3][4][5] This privileged scaffold is featured in numerous approved drugs and clinical candidates targeting a wide array of protein and lipid kinases.[1][2]

This document provides a detailed guide to the characterization and application of This compound , a key synthetic intermediate and potential kinase inhibitor. While often used as a foundational molecule for further chemical elaboration via cross-coupling reactions, its inherent kinase binding potential warrants thorough investigation.[6] We present detailed protocols for its characterization, including in vitro enzymatic assays to determine inhibitory potency (IC50) and cell-based methods to assess target engagement and downstream pathway modulation.

Compound Profile & Scientific Rationale

Chemical Structure: this compound

  • Core Scaffold: The 7H-pyrrolo[2,3-d]pyrimidine core mimics adenine, facilitating hydrogen bonding with the kinase hinge region.[3]

  • 7-Methyl Group: The methyl group at the N7 position prevents potential metabolic N-dealkylation and can provide favorable interactions within the ATP binding pocket. A related compound, GSK2606414, features this same 7-methyl group and acts as a potent PERK inhibitor.[7]

  • 5-Bromo Substituent: The bromine atom at position 5 serves two primary purposes. First, it can occupy a hydrophobic pocket within the kinase active site. Second, and more critically, it provides a reactive handle for synthetic diversification (e.g., Suzuki or Buchwald-Hartwig coupling) to generate more complex and potent derivatives.[6][8][9]

Physicochemical Properties (Predicted)

PropertyValueRationale & Handling Notes
Molecular FormulaC7H6BrN3As listed in PubChem.[10]
Molecular Weight212.05 g/mol Important for preparing stock solutions of precise molarity.
SolubilityPoorly soluble in water. Soluble in DMSO, DMF, and other organic solvents.For all biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in aqueous assay buffers, ensuring the final DMSO concentration is kept low (<0.5%) to avoid solvent-induced artifacts.[11]
StabilityStable under standard laboratory conditions.Store stock solutions at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles.

General Mechanism of Action: ATP-Competitive Inhibition

Pyrrolo[2,3-d]pyrimidine-based compounds predominantly act as Type I kinase inhibitors.[3] They operate by directly competing with cellular ATP for binding to the kinase's active site. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone of the "hinge region" of the kinase, anchoring the inhibitor in a manner similar to the adenine ring of ATP. This binding physically obstructs ATP from entering the active site, thereby preventing the phosphotransfer reaction that is central to kinase function.

ATP_Competitive_Inhibition cluster_0 Kinase Active Site cluster_1 Cellular Milieu Kinase Kinase (Hinge Region) ATP_Pocket ATP Binding Pocket Substrate_Site Substrate Binding Site ATP ATP ATP->Kinase Binds & Phosphorylates Inhibitor 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->Kinase Competitively Binds & Inhibits Substrate Protein Substrate

Caption: ATP-competitive inhibition by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™) to determine the inhibitor's potency (IC50). The principle is to quantify the amount of ADP produced in a kinase reaction; lower ADP levels indicate greater inhibition.[11]

3.1. Rationale for Method Selection

  • High-Throughput: Amenable to 96- or 384-well plate formats.

  • Non-Radioactive: Safer and has fewer disposal requirements than traditional radiometric assays.[12][13]

  • High Sensitivity: Luminescence provides a high signal-to-noise ratio, suitable for detecting even weak inhibitors or when using low enzyme concentrations.[11]

3.2. Materials

  • Kinase of interest (e.g., EGFR, RET, CSF1R)

  • Matching peptide substrate

  • This compound (Test Compound)

  • Staurosporine or other known potent inhibitor (Positive Control)

  • ATP, Ultra-pure

  • Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capability

3.3. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock of the test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is common. This will create concentrations ranging from 1 mM down to ~50 nM in DMSO.

    • Prepare positive control (e.g., Staurosporine) in the same manner.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.

    • Controls are critical:

      • 100% Activity Control (Negative Control): Wells with DMSO only.

      • 0% Activity Control (Blank): Wells with DMSO but no kinase enzyme (add buffer instead).

      • Positive Control Inhibitor: Wells with serially diluted Staurosporine.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate Master Mix in assay buffer. The final concentrations of kinase and substrate must be optimized, but typically fall in the low nM and µM range, respectively.

    • Add 10 µL of the Kinase/Substrate Master Mix to each well (except the Blank). Add 10 µL of Substrate-only mix to the Blank wells.

    • Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.

    • Start the reaction by adding 10 µL of the ATP solution to all wells. Final reaction volume is 21 µL.

    • Mix briefly on a plate shaker and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ kit, add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

3.4. Workflow Diagram

Assay_Workflow A 1. Compound Plating (1µL of Inhibitor/DMSO in 384-well plate) B 2. Add Kinase/Substrate Mix (10µL) A->B C 3. Start Reaction with ATP (10µL) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (40 min at RT) E->F G 7. Develop Signal (Add Kinase Detection Reagent) F->G H 8. Incubate (30 min at RT) G->H I 9. Read Luminescence H->I

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol: Cell-Based Target Engagement Assay

This protocol uses Western blotting to determine if the inhibitor can engage its target kinase inside a cell and block its signaling function. This is measured by a decrease in the phosphorylation of a known downstream substrate of the target kinase.[14]

4.1. Rationale for Method Selection

  • Physiological Relevance: Confirms inhibitor activity in a complex cellular environment.

  • Direct Evidence: Directly measures the intended biological consequence of kinase inhibition (i.e., reduced substrate phosphorylation).[15]

  • Self-Validating: Comparing the level of the phosphorylated protein to the total protein level provides an internal control for protein expression and loading.[14][15]

4.2. Materials

  • Cell line expressing the target kinase (e.g., A549 for EGFR, K562 for ABL).

  • Complete cell culture medium.

  • Test Compound (this compound).

  • Appropriate growth factor or stimulant (if needed to activate the pathway).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails.[16]

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[16][17]

  • Primary Antibodies:

    • Phospho-specific antibody for the kinase substrate (e.g., anti-phospho-STAT3).

    • Total protein antibody for the substrate (e.g., anti-total-STAT3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

4.3. Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells overnight if the pathway is basally inactive.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes). Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.[16]

    • Scrape, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing:

    • After imaging, strip the membrane (using a mild stripping buffer) and re-probe with the total protein antibody to confirm equal loading. This is a critical internal control.[14]

4.4. Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment (Inhibitor +/- Stimulant) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Transfer C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-Phospho Protein) E->F G 7. Secondary Antibody & ECL F->G H 8. Image (Phospho Signal) G->H I 9. Strip & Re-probe (Anti-Total Protein) H->I J 10. Image (Total Signal) I->J

Caption: Workflow for cell-based analysis of kinase pathway inhibition via Western blot.

Data Analysis & Interpretation

  • In Vitro IC50 Curve:

    • Subtract the blank (0% activity) signal from all wells.

    • Normalize the data by setting the average of the DMSO-only wells to 100% activity.

    • Plot the percent activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

  • Western Blot Quantification:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensity for the phospho-protein and the total protein for each lane.

    • Calculate the ratio of phospho-protein to total protein for each condition.

    • Normalize these ratios to the stimulated vehicle control (DMSO) to determine the percent inhibition of signaling at each compound concentration.

By following these detailed protocols, researchers can effectively characterize the activity of this compound or its derivatives, generating robust and reliable data to guide further drug discovery efforts.

References

Application Notes and Protocols for the Investigation of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases, which are often dysregulated in cancer.[1] Numerous derivatives of this scaffold have been investigated as potent anticancer agents, demonstrating activities such as the inhibition of critical signaling pathways that drive tumor progression and survival.[2][3][4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , a specific derivative of this promising class of compounds, in cancer cell line studies. While extensive biological data for this particular molecule is not yet widely published, the protocols outlined herein are designed to enable a thorough investigation of its potential as an anticancer agent. These methodologies will guide the user in determining its cytotoxic and cytostatic effects, elucidating its mechanism of action, and identifying potential cancer cell line-specific sensitivities.

Putative Mechanisms of Action for Pyrrolo[2,3-d]pyrimidine Derivatives

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many compounds of this class act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key targets include p21-activated kinase 4 (PAK4), Monopolar spindle kinase 1 (Mps1), Focal Adhesion Kinase (FAK), and receptor tyrosine kinases such as EGFR, Her2, and VEGFR2.[2][3][4][5][6]

  • Interference with Nucleotide Synthesis: As purine analogs, some pyrrolo[2,3-d]pyrimidines can disrupt the de novo purine nucleotide biosynthesis pathway, leading to the depletion of essential building blocks for DNA and RNA synthesis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key signaling pathways, these compounds can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cells from dividing.[2][3][4][7]

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, providing a conceptual framework for investigating the mechanism of this compound.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PAK4 PAK4 PAK4->RAF PAK4->AKT Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Compound 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Compound->RTK Compound->PAK4

Caption: Putative signaling pathways targeted by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Workflow for Characterizing Anticancer Activity

A systematic approach is essential for characterizing the anticancer properties of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Compound Preparation (this compound) viability Cell Viability Assay (MTT or CCK-8) Determine IC50 values start->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle western_blot Western Blot Analysis (Investigate Signaling Pathways) apoptosis->western_blot cell_cycle->western_blot conclusion Conclusion: Elucidate Mechanism of Action western_blot->conclusion

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Application Protocols

Protocol 1: Cell Viability Assay (MTT or CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9][10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • Viability Measurement (CCK-8 Method): [9]

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Viability Measurement (MTT Method): [8]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

    • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Cell Line Compound Concentration (µM) % Viability (Mean ± SD) IC50 (µM)
e.g., MCF-70 (Vehicle)100 ± 5.2
0.1User DataUser Data
1User Data
10User Data
100User Data
e.g., A5490 (Vehicle)100 ± 4.8
0.1User DataUser Data
1User Data
10User Data
100User Data
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[4][7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Collect at least 10,000 events per sample.

Data Analysis:

  • Create a quadrant plot to differentiate cell populations:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Treatment % Live Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
VehicleUser DataUser DataUser Data
0.5x IC50User DataUser DataUser Data
1x IC50User DataUser DataUser Data
2x IC50User DataUser DataUser Data
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.[3][6]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells in 6-well plates as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence in a linear scale.

    • Use a doublet discrimination gate to exclude cell aggregates.

    • Collect at least 20,000 events per sample.

Data Analysis:

  • Generate a histogram of DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
VehicleUser DataUser DataUser Data
0.5x IC50User DataUser DataUser Data
1x IC50User DataUser DataUser Data
2x IC50User DataUser DataUser Data
Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., MAPK, PI3K/AKT, apoptosis-related proteins).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with the compound for a shorter duration (e.g., 1, 6, 24 hours) to observe changes in protein phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane with other antibodies, including a loading control (e.g., β-actin or GAPDH).

Data Analysis:

  • Perform densitometry analysis on the protein bands using imaging software.

  • Normalize the expression of target proteins to the loading control.

  • For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, and by probing its effects on key signaling pathways, researchers can build a comprehensive profile of this novel compound. Positive and interesting findings from these in vitro studies will lay the groundwork for further preclinical development, including in vivo efficacy studies in animal models and more in-depth mechanistic investigations.

References

Application Note & Protocols: A Comprehensive Guide to Functional Assays for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including potent kinase inhibition.[1][2] 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a novel derivative of this class, necessitating a systematic and robust analytical framework to elucidate its mechanism of action and therapeutic potential. This guide provides an integrated, multi-tiered strategy for the functional characterization of this compound, moving from direct biochemical interrogation to complex cell-based analysis and target validation. We present detailed, field-proven protocols for in vitro kinase inhibition, cellular viability, target phosphorylation, and in-cell target engagement assays. The methodologies herein are designed to build a comprehensive pharmacological profile, providing researchers with the critical data needed to advance promising compounds through the drug discovery pipeline.

Introduction: The Scientific Rationale for a Multi-Assay Approach

Characterizing a novel small molecule requires a logical progression of experiments that build upon one another to form a cohesive mechanistic narrative. For a compound like this compound, which belongs to a class known for kinase inhibition, the primary scientific questions are:

  • Biochemical Potency: Does the compound directly inhibit a specific protein kinase, and with what potency (IC50)?

  • Cellular Activity: Does this biochemical inhibition translate into a measurable effect in living cells, such as inhibiting proliferation or inducing cell death?

  • Mechanism of Action: Can we demonstrate that the compound's cellular effect is a direct result of it modulating its intended kinase target within the cell?

This guide addresses these questions sequentially, providing a workflow that moves from a reductionist biochemical system to a complex, physiologically relevant cellular environment. This tiered approach is critical for validating hits and de-risking candidates early in development.[3]

Biochemical Characterization: In Vitro Kinase Inhibition

The foundational step is to determine if the compound directly interacts with and inhibits its putative enzyme target. Bioluminescent assays that quantify ATP depletion or ADP production are industry-standard due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[4][5][6][7][8]

Principle of the Bioluminescent Kinase Assay (ADP-Glo™)

Protein kinases transfer a phosphate group from ATP to a substrate, producing ADP.[9] The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which serves as a substrate for luciferase, generating a light signal that is directly proportional to kinase activity.[6][7] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Diagram: Workflow for Bioluminescent Kinase Assay

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection & Signal Generation A 1. Add Kinase, Substrate, & Compound to Well B 2. Initiate with ATP/Mg²⁺ A->B C 3. Incubate (e.g., 60 min @ 30°C) B->C D 4. Add ADP-Glo™ Reagent C->D E 5. Incubate (40 min @ RT) D->E F 6. Add Kinase Detection Reagent E->F G 7. Incubate (30 min @ RT) F->G H 8. Read Luminescence G->H

Caption: Workflow for an ADP-Glo™ based kinase inhibition assay.

Protocol: Determination of IC50 for a Target Kinase

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[10]

Materials:

  • Purified protein kinase and its specific substrate peptide.

  • This compound ("Compound")

  • ATP, MgCl2

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. This creates a concentration range to test.[4]

  • Reaction Setup: In a 384-well plate, add reagents in the following order:

    • 1 µL of serially diluted compound or DMSO vehicle control.

    • 2 µL of kinase solution (pre-diluted in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP solution (pre-mixed in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Presentation
  • Normalization: Convert the raw luminescence data (Relative Light Units, RLU) to percent inhibition.

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

    • RLU_max = Signal from DMSO control (no inhibition)

    • RLU_min = Signal from no-enzyme control (100% inhibition)

  • Curve Fitting: Plot percent inhibition against the logarithm of the compound concentration. Fit the data using non-linear regression to a sigmoidal dose-response curve (four-parameter logistic equation).[11][12]

  • IC50 Determination: The IC50 is the concentration of the compound that produces 50% inhibition.[13][14]

Table 1: Hypothetical Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Positive Control (Staurosporine) IC50 (nM)
Kinase A258
Kinase B8,50015
Kinase C>20,00022
Kinase D455

Cellular Activity Profiling

Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be cell-permeable and engage its target in a complex cellular environment to elicit a biological response.[15] We use two key assays: a cell viability assay to measure the compound's overall effect on cell health and a Western blot to confirm its impact on the target signaling pathway.

Protocol: Cell Viability/Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[16][18]

Materials:

  • Cancer cell line(s) with the target kinase known to be active.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the compound to the wells (final volume 200 µL). Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove 100 µL of medium from each well. Add 20 µL of 5 mg/mL MTT solution to the remaining 100 µL of medium. Incubate for 4 hours at 37°C.[19][20]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.[16]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate spectrophotometer.

Protocol: Target Phosphorylation Analysis (Western Blot)

This assay provides direct evidence of target modulation. If the compound inhibits a kinase, the phosphorylation of its downstream substrates should decrease. This is a critical step in confirming the mechanism of action.

Diagram: Hypothetical Kinase Signaling Pathway

G cluster_0 Receptor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Substrate_P Substrate (Phosphorylated) Kinase_A->Substrate_P Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate_P->Response Substrate Substrate (Inactive) Compound 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Compound->Kinase_A Inhibits

Caption: Inhibition of a kinase cascade by the compound.

Materials:

  • Cell line expressing the target kinase.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[21]

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-phospho-substrate (specific to the target site) and anti-total-substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Keep samples on ice to prevent dephosphorylation.[21]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[21]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Crucially, avoid using milk for blocking , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[21]

    • Incubate with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the signal using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated form of the substrate.[23]

In-Cell Target Engagement

The final piece of the puzzle is to confirm that the compound physically binds to its intended target inside a living cell. This distinguishes true target engagement from off-target or indirect effects that might produce similar results in cellular assays.[24][25][26] The NanoBRET™ Target Engagement assay is a powerful method for this purpose.[27]

Principle of the NanoBRET™ Assay

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the target's active site is added (energy acceptor). When the tracer is bound, the donor and acceptor are in close proximity, and energy transfer occurs, generating a BRET signal. An unlabeled test compound that engages the target will compete with and displace the tracer, leading to a loss of BRET signal.[27]

Diagram: Principle of NanoBRET™ Target Engagement Assay

G cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET A Target Protein NLuc NanoLuc (Donor) Tracer Tracer (Acceptor) NLuc->Tracer Energy Transfer (<10 nm) BRET BRET Signal Tracer->BRET Emission B Target Protein NLuc2 NanoLuc (Donor) Compound Compound Tracer2 Tracer (Acceptor) NLuc2->Tracer2 No Energy Transfer (>10 nm)

Caption: Compound displaces tracer, reducing BRET signal.

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate.

  • White, non-binding 96-well plates.

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion plasmid and plate in 96-well plates. Incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of the compound in Opti-MEM. Add to the cells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Prepare a combined solution of the fluorescent tracer and Nano-Glo® substrate in Opti-MEM. Add this to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure luminescence at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and fit to a dose-response curve to determine the in-cell IC50.

Conclusion

The systematic application of biochemical, cellular, and target engagement assays provides a powerful and self-validating framework for the characterization of novel compounds like this compound. By following this integrated workflow, researchers can confidently determine a compound's potency, confirm its cellular activity, and validate its mechanism of action. This rigorous, evidence-based approach is essential for identifying high-quality chemical probes and advancing promising therapeutic candidates.

References

Application Notes and Protocols for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry allows it to serve as a "privileged scaffold" for the design of ATP-competitive kinase inhibitors. This guide provides an in-depth exploration of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , a key synthetic intermediate, for applications in drug discovery. We will detail its strategic importance, synthetic utility in generating diverse compound libraries, and provide robust protocols for the biological evaluation of its derivatives, with a particular focus on the inhibition of Janus Kinases (JAKs).

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

The replacement of the N7 nitrogen atom of a purine with a carbon atom to form the 7-deazapurine scaffold offers several advantages in drug design. This substitution alters the electronic properties of the ring system and provides a vector for substitution at the C7 position, enabling chemists to fine-tune compound properties such as solubility, metabolic stability, and target selectivity.[3][4]

The pyrrolo[2,3-d]pyrimidine core is central to numerous approved kinase inhibitors, including the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz®), which is used for the treatment of rheumatoid arthritis and other autoimmune diseases.[1][5] The dysregulation of the JAK-STAT signaling pathway is implicated in a wide range of inflammatory diseases and cancers, making JAKs a high-value target for therapeutic intervention.[6][7]

The subject of this guide, This compound , is a highly versatile building block. The 7-methyl group prevents N-H reactivity, directing functionalization to other positions. The 5-bromo substituent is a key synthetic handle, allowing for the introduction of a wide array of chemical moieties through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of focused compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds.

Synthetic Utility and Library Generation

The true power of this compound lies in its capacity as a scaffold for diversification. While many syntheses of JAK inhibitors utilize a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for nucleophilic aromatic substitution or Buchwald-Hartwig amination to install the key side chain, the 5-bromo position offers a secondary point for modification to enhance potency and selectivity.[1][8]

A modern approach to library synthesis could involve a multi-step sequence where different functionalities are introduced sequentially. For example, a primary amine can be installed at the C4 position (assuming a starting material like 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) via a Buchwald-Hartwig amination, followed by a Suzuki-Miyaura coupling at the C5-bromo position to introduce aryl or heteroaryl groups.

Logical Workflow for Library Synthesis

G start 5-bromo-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine step1 Buchwald-Hartwig Amination (Installation of Side Chain at C4) start->step1 Amine, Pd Catalyst, Base step2 Suzuki-Miyaura Coupling (Diversification at C5) step1->step2 Boronic Acid, Pd Catalyst, Base end Diverse Library of Potential Kinase Inhibitors step2->end

Caption: Synthetic workflow for creating a diverse inhibitor library.

Protocol 2.1: Generalized Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to couple an aryl or heteroaryl boronic acid at the C5 position of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound derivative, the boronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl/heteroaryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.[1][9]

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the catalytic cycle.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Aprotic polar solvents like dioxane are commonly effective.

Biological Evaluation: Targeting the JAK-STAT Pathway

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are potent inhibitors of Janus kinases. The following protocols provide robust methods for evaluating the inhibitory activity of newly synthesized compounds against JAK family members, both in biochemical and cellular contexts.

Workflow for Biological Evaluation

G start Synthesized Compound Library step1 Primary Screening: Biochemical Kinase Assay (e.g., LanthaScreen™) start->step1 step2 Determine IC50 values for active compounds step1->step2 Dose-response curve step3 Secondary Screening: Cell-Based pSTAT Assay step2->step3 Hits step4 Assess cellular potency and selectivity (JAK1 vs JAK2) step3->step4 end Identify Lead Candidates step4->end

Caption: Tiered screening approach for identifying JAK inhibitors.

Protocol 3.1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of test compounds for a specific JAK kinase (e.g., JAK1). The assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[3][4][10]

Materials:

  • Recombinant JAK1 kinase (e.g., with a GST or His-tag)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Test compounds serially diluted in DMSO

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding microplate

  • TR-FRET enabled plate reader

Procedure:

  • Prepare Reagents:

    • Test Compounds: Prepare a 10-point, 4-fold serial dilution of the test compounds in 100% DMSO. Then, create a 3X final concentration working solution by diluting in Kinase Buffer A.

    • Kinase/Antibody Mixture (3X): Prepare a solution containing the JAK1 kinase and the Eu-labeled antibody in Kinase Buffer A. The final concentrations in the 15 µL assay will be approximately 5 nM for the kinase and 2 nM for the antibody.[11]

    • Tracer Solution (3X): Prepare a solution of the kinase tracer in Kinase Buffer A. The optimal concentration should be close to the Kd of the tracer for the kinase (typically in the nanomolar range).[11]

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the 3X test compound solution to the assay plate wells. Include "no inhibitor" (DMSO only) and "high inhibition" (a known potent inhibitor like Tofacitinib) controls.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells.

  • Incubation and Measurement:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Self-Validation and Trustworthiness:

  • The inclusion of positive and negative controls on every plate validates the assay performance.

  • The Z'-factor, a measure of assay quality, should be calculated and maintained above 0.5 for reliable data.[12]

Protocol 3.2: Cell-Based JAK-STAT Pathway Inhibition Assay (pSTAT Flow Cytometry)

This protocol measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, providing a measure of functional activity.[6]

Materials:

  • Human cell line expressing the relevant JAKs (e.g., TF-1 cells or PBMCs)

  • Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • Test compounds serially diluted in DMSO

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorescently labeled anti-pSTAT antibody (e.g., Alexa Fluor® 647 anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

    • Starve the cells of serum for 4-6 hours if necessary to reduce basal signaling.

  • Compound Treatment:

    • Pre-treat the cells with serially diluted test compounds for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine at a pre-determined EC₈₀ concentration for 15-30 minutes at 37°C. Leave an unstimulated control well (DMSO vehicle only).

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a fixation buffer. Incubate for 20 minutes at room temperature.

    • Wash the cells with buffer and then permeabilize by adding a permeabilization buffer. Incubate for 30 minutes.

  • Intracellular Staining:

    • Wash the cells and then stain with the fluorescently labeled anti-pSTAT antibody for 60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells to remove excess antibody and resuspend in FACS buffer.

    • Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis:

    • Normalize the MFI of the pSTAT signal to the stimulated (100% activity) and unstimulated (0% activity) controls.

    • Plot the normalized MFI against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison of compound performance.

Table 1: Representative Inhibitory Activity Data

Compound IDTarget KinaseBiochemical IC₅₀ (nM) (LanthaScreen™)Cellular IC₅₀ (nM) (pSTAT Assay)
Lead-001 JAK115.285.7
Lead-001 JAK2250.5>1000
Tofacitinib JAK15.945.1
Tofacitinib JAK25.755.3

Data is hypothetical and for illustrative purposes only.

The selectivity of a compound is a critical parameter. A selectivity index can be calculated by dividing the IC₅₀ for the off-target kinase (e.g., JAK2) by the IC₅₀ for the primary target (e.g., JAK1). A higher selectivity index is desirable to minimize potential off-target effects.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic design allows for the application of powerful synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds. The protocols provided herein offer a robust framework for the synthesis and subsequent biological characterization of these derivatives, enabling researchers to efficiently identify and optimize lead candidates targeting critical signaling pathways, such as the JAK-STAT cascade, for the development of next-generation therapeutics.

References

Application Notes and Protocols for Characterizing the Cellular Activity of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Derivatives of this class have garnered substantial interest as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[5]

5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs have been investigated for their potential as anti-cancer agents.[1][2][6] Studies on related compounds suggest that their mechanism of action often involves the induction of programmed cell death (apoptosis) and arrest of the cell cycle, downstream of inhibiting key cellular kinases like p21-activated kinase 4 (PAK4) or signal transducers and activators of transcription (STAT6).[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of this compound. We present a suite of robust, validated cell-based assays to elucidate its cytotoxic effects, mechanism of action, and specific molecular targets. The protocols are designed to be self-validating, with explanations of the scientific principles behind each experimental choice.

Section 1: Foundational Analysis - Assessing General Cytotoxicity

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and are essential for determining the appropriate concentration range for subsequent mechanistic studies.

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[9] This can manifest as necrosis (uncontrolled cell death), apoptosis, or an inhibition of cell growth and division.[9] Common methods quantify metabolic activity, which correlates with the number of viable cells, or measure the release of intracellular enzymes from cells with compromised membrane integrity.[10]

Workflow for Initial Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of This compound B->C D Treat cells with compound (include vehicle control) C->D E Incubate for 24, 48, or 72 hours D->E F Perform Viability/Cytotoxicity Assay (e.g., MTT or LDH) E->F G Read absorbance/fluorescence on a plate reader F->G H Calculate % viability vs. control G->H I Plot dose-response curve and determine IC50 value H->I

Caption: General workflow for assessing compound cytotoxicity.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Target cancer cell line (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dose.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound to a 1X concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescription
IC50 The half-maximal inhibitory concentration.
Dose-Response Curve A graphical representation of the compound's effect on cell viability across a range of concentrations.
Vehicle Control Represents 100% cell viability.
Blank Control Wells with medium but no cells, to subtract background absorbance.

Section 2: Mechanistic Insight - Investigating Apoptosis Induction

Pyrrolo[2,3-d]pyrimidine derivatives frequently exert their anti-cancer effects by inducing apoptosis.[1][7] It is crucial to confirm whether this compound triggers this programmed cell death pathway.

Principle of Apoptosis Detection

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein with a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[11] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes.[11][13] Therefore, co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[11][12]

Protocol 2: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach.[11] Treat cells with the compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After incubation, collect both floating and adherent cells.[11][12] For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 670 x g for 5 minutes).[11]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples on a flow cytometer within one hour.[14]

Data Analysis: The flow cytometer will generate dot plots showing the fluorescence intensity of FITC (Annexin V) versus PI. Gate the cell populations to quantify the percentage of cells in each quadrant:

  • Lower-Left (Q4): Live cells (Annexin V-, PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+, PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V-, PI+)

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeCells in the early stages of apoptosis
Late Apoptotic/NecroticPositivePositiveCells in late-stage apoptosis or necrosis
NecroticNegativePositivePrimarily necrotic cells

Section 3: Probing Deeper - Cell Cycle Analysis

Many kinase inhibitors impact cell proliferation by causing arrest at specific phases of the cell cycle.[7] Analyzing the DNA content of cells treated with the compound can reveal such effects.

Principle of Cell Cycle Analysis

Flow cytometry can be used to analyze the cell cycle by measuring the DNA content of individual cells.[13][15][16] Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[13] The fluorescence intensity is directly proportional to the amount of DNA.[17] This allows for the discrimination of cells in different phases:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol[17][18]

  • PBS

  • PI/RNase Staining Buffer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvesting: Collect and pellet the cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17][18] Fix the cells overnight or for at least 2 hours at -20°C.[15][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15][17]

  • Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer. The RNase is crucial to eliminate staining of double-stranded RNA.[13][17]

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.[15]

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the red fluorescence of PI.

Data Analysis: Generate a histogram of cell counts versus PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific arrest.

Section 4: Target Identification - Assessing Kinase Inhibition

Given its scaffold, this compound is likely a kinase inhibitor.[3][7] The following assays can help confirm this and identify the specific signaling pathways affected.

Principle of Kinase Activity Assays

Cell-based kinase assays provide more physiologically relevant data than in vitro assays by measuring inhibitor activity within the complex cellular environment.[4][5] Common approaches include:

  • Phosphorylation Level Measurement: Quantifying the phosphorylation of a specific kinase substrate using phospho-specific antibodies (e.g., via Western Blot or ELISA).[4][19] A decrease in phosphorylation indicates kinase inhibition.[4][19]

  • Target Engagement Assays: Directly measuring the binding of the inhibitor to its target kinase in live cells.[19][20][21] Techniques like NanoBRET™ use bioluminescence resonance energy transfer to quantify compound affinity and residence time.[19][20]

Workflow for Kinase Pathway Investigation

G A Treat cells with compound at various concentrations and time points B Prepare cell lysates A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Probe with primary antibodies (Phospho-specific & Total protein) D->E F Probe with secondary antibody E->F G Detect signal (Chemiluminescence) F->G H Quantify band intensity G->H I Normalize Phospho-protein to Total protein H->I

Caption: Western Blot workflow for analyzing protein phosphorylation.

Protocol 4: Western Blotting for Phospho-Signaling

This protocol allows for the semi-quantitative analysis of changes in the phosphorylation state of key signaling proteins downstream of kinases potentially targeted by the compound.

Materials:

  • Target cell line and treatment reagents

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes[22]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[22]

  • Primary antibodies (phospho-specific and total protein for a target of interest, e.g., Phospho-Akt, Total Akt, Phospho-ERK, Total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[22] For phospho-proteins, 5% BSA in TBST is often recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.[22]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST.[22] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to serve as a loading control. This is critical for normalizing the phospho-protein signal.

Data Analysis: Use densitometry software to quantify the intensity of the bands. Calculate the ratio of the phospho-protein signal to the total protein signal for each sample. A dose-dependent decrease in this ratio indicates that the compound inhibits the upstream kinase responsible for that phosphorylation event.

References

The Strategic Utility of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurine and the Rise of a Key Intermediate

In the landscape of contemporary drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged as a "privileged scaffold". Its structural resemblance to adenine allows it to function as an effective ATP mimic, making it a cornerstone in the design of kinase inhibitors.[1] This versatile heterocyclic system is at the heart of numerous approved drugs and clinical candidates targeting a range of kinases implicated in cancer, inflammation, and autoimmune disorders.[2][3]

Within this important class of molecules, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has proven to be a particularly valuable and strategic intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. The methyl group at the 7-position not only blocks the N-H group, preventing potential side reactions and metabolic liabilities, but also enhances the molecule's solubility and lipophilicity, which can be advantageous for cell permeability and oral bioavailability.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its key transformations and illustrative examples of its role in the synthesis of targeted therapeutics.

Core Synthetic Transformations: A Practical Guide

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system and the reactivity of the C-Br bond make it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the 5-position. This is a cornerstone transformation for building the complex molecular architectures of many kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. Catalysts like Pd(PPh₃)₄ or pre-catalysts such as XPhos-Pd-G2 are often effective. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos are often employed for challenging couplings of heteroaryl halides.[4]

  • Base: A base, typically an inorganic carbonate or phosphate (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, with cesium carbonate often being a good choice for heteroaromatic substrates.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used to ensure the solubility of both the organic and inorganic reagents. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Add Pd catalyst and ligand. A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent. C->D E Heat to desired temperature (e.g., 80-100 °C). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous work-up (e.g., dilute with EtOAc, wash with water and brine). G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O802-475-90
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O906-1280-95
XPhos-Pd-G2 (2)-K₃PO₄ (3)Toluene/H₂O10012-1885-98

Note: These conditions are representative and may require optimization for specific substrates.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful tool for installing terminal alkynes onto the 7-deazapurine core. The resulting alkynyl derivatives are valuable intermediates that can be further elaborated, for instance, through click chemistry or reduction to the corresponding alkanes or alkenes.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne.[6]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent or co-solvent. It is crucial for the deprotonation of the terminal alkyne.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is paramount for a successful reaction.

Experimental Protocol: Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed amine base and terminal alkyne. B->C D Stir at room temperature or with gentle heating. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench reaction (e.g., with saturated NH₄Cl). E->F G Aqueous work-up (e.g., extract with EtOAc, wash with water and brine). F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Generalized workflow for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed amine base (e.g., triethylamine) via syringe, followed by the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT2-670-90
Pd(PPh₃)₄ (5)CuI (10)DIPEADMF504-875-95
PdCl₂(MeCN)₂ (2)CuI (4)Et₃NAcetonitrileRT3-565-85

Note: These conditions are representative and may require optimization for specific substrates.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial step in the synthesis of many kinase inhibitors where an amino linkage connects the pyrrolo[2,3-d]pyrimidine core to other parts of the molecule.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand. Systems like Pd₂(dba)₃ with ligands such as XPhos or RuPhos are commonly used. The ligand's steric bulk is thought to promote the reductive elimination step, which is often rate-limiting.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a frequent choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective, depending on the substrate.[8]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base and to ensure good solubility of the reagents.

Experimental Protocol: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup (in Glovebox) cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine Pd pre-catalyst, ligand, and base in a Schlenk flask. B Add this compound and the amine. A->B C Add anhydrous, degassed solvent. B->C D Heat to desired temperature (e.g., 80-110 °C). C->D E Monitor reaction by TLC or LC-MS. D->E F Cool to room temperature and quench carefully. E->F G Aqueous work-up (e.g., extract with EtOAc, wash with water and brine). F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a flame-dried Schlenk flask.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2470-90
Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)1,4-Dioxane11018-3065-85
XPhos-Pd-G3 (2)-LHMDS (1.4)THF808-1675-95

Note: These conditions are representative and may require optimization for specific substrates.

Applications in Medicinal Chemistry: Case Studies

The synthetic utility of this compound is best illustrated through its application in the synthesis of potent and selective kinase inhibitors.

Case Study 1: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold

Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is implicated in a variety of autoimmune diseases and cancers. Several JAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.[2][9] The following workflow illustrates a general strategy for synthesizing a JAK inhibitor scaffold using this compound.

G A This compound B Suzuki Coupling with pyrazole-4-boronic acid pinacol ester A->B C 4-(1H-pyrazol-4-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C D Functionalization of pyrazole N-H (e.g., Michael addition) C->D E JAK Inhibitor Scaffold D->E

Caption: Synthetic workflow for a JAK inhibitor scaffold.

This synthetic route leverages a Suzuki coupling to install a pyrazole ring at the 5-position, a common feature in many JAK inhibitors that interacts with the kinase hinge region. Subsequent functionalization of the pyrazole nitrogen allows for the introduction of various side chains to optimize potency and selectivity.

Case Study 2: Synthesis of an Epidermal Growth Factor Receptor (EGFR) Inhibitor Scaffold

Mutations in the epidermal growth factor receptor (EGFR) are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC). The 7H-pyrrolo[2,3-d]pyrimidine core is a key component of third-generation EGFR inhibitors designed to overcome resistance mutations.[10]

G A This compound B Buchwald-Hartwig Amination with a substituted aniline A->B C N-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine B->C D Further functionalization (e.g., acylation with an acrylamide warhead) C->D E Covalent EGFR Inhibitor Scaffold D->E

Caption: Synthetic workflow for a covalent EGFR inhibitor scaffold.

In this approach, a Buchwald-Hartwig amination is used to introduce a substituted aniline moiety. This aniline can be further functionalized, for example, with an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site of mutant EGFR, leading to potent and irreversible inhibition.

Conclusion

This compound is a high-value, versatile intermediate in modern medicinal chemistry. Its strategic design, featuring a readily functionalizable bromine atom and a protecting/modulating methyl group, provides a robust platform for the synthesis of complex molecular architectures. The mastery of its core transformations—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—empowers researchers to efficiently generate diverse libraries of compounds for lead discovery and optimization. As the quest for more potent and selective kinase inhibitors continues, the strategic application of intermediates like this compound will undoubtedly remain a key enabler of innovation in drug discovery.

References

Topic: Protocol for Dissolving 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3] The compound 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate and investigational molecule within this class. However, its hydrophobic nature presents significant challenges for dissolution in aqueous systems typical of biological assays. Inconsistent solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, non-reproducible experimental data. This application note provides a comprehensive, field-proven protocol for the reliable dissolution and preparation of this compound, ensuring data integrity for researchers, scientists, and drug development professionals.

Compound Profile and Critical Safety Considerations

Understanding the fundamental properties of the compound is the first step toward developing a robust dissolution protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
IUPAC Name This compoundPubChem
Molecular Formula C₇H₆BrN₃PubChem[4]
Molecular Weight 212.05 g/mol PubChem
Appearance Typically an off-white to yellow solidSupplier Data
PubChem CID 90453796PubChem[4]
Causality of Handling Procedures: Safety First

Structurally related bromo-pyrrolo[2,3-d]pyrimidines are classified with multiple hazard statements, including being harmful if swallowed, inhaled, or in contact with skin, and causing serious eye and skin irritation.[5] Therefore, it is imperative to treat this compound with the same level of caution.

  • Engineering Controls: All weighing and initial dissolution steps must be performed in a certified chemical fume hood to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a laboratory coat, and ANSI-rated safety glasses or goggles.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local hazardous waste regulations.

The Science of Solvent Selection for Bioassays

The goal is to create a high-concentration, stable stock solution that can be accurately diluted into aqueous assay media with minimal precipitation and solvent-induced toxicity.

  • Expertise in Action: For heterocyclic compounds like pyrrolo[2,3-d]pyrimidines, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for primary stock solutions.[6][7] Its high polarity and aprotic nature allow it to effectively solvate a wide range of organic molecules, including those with poor aqueous solubility.

  • Trustworthiness Through Purity: Always use high-purity, anhydrous (≤0.02% water) DMSO. Water can decrease the solvating power of DMSO and may introduce variability. Once opened, store DMSO bottles under an inert gas (e.g., argon or nitrogen) and seal tightly to prevent moisture absorption.

  • Alternative Solvents: While solvents like N,N-Dimethylformamide (DMF) or ethanol are used in chemical synthesis[8][9], they are generally less suitable for biological stock solutions. DMF can be more toxic to cells than DMSO, and many compounds are less soluble in ethanol, limiting the achievable stock concentration.

Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which serves as the validated starting point for all subsequent experiments.

Required Materials
  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement or air displacement micropipettes

  • Sterile, low-retention polypropylene microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator bath or water bath (set to 37°C)

Experimental Workflow: Master Stock Preparation

G cluster_prep Pre-Dissolution cluster_diss Dissolution cluster_store Storage a Equilibrate Compound to Room Temperature b Calculate Required Mass and Volume a->b c Weigh Compound Accurately b->c d Add Anhydrous DMSO to Weighed Compound c->d e Facilitate Dissolution (Vortex, Warm, Sonicate) d->e f Visually Confirm Complete Clarity e->f g Aliquot into Single-Use Cryogenic Vials f->g h Store at -20°C or -80°C (Protected from Light) g->h

Caption: Workflow for preparing a master stock solution.

Step-by-Step Methodology
  • Pre-Weighing Preparation: Before opening, allow the container of the compound to equilibrate to ambient room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which would affect weighing accuracy.

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Volume (mL) x 10 mmol/L x 212.05 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) x (1000 mg / 1 g) = Volume (mL) x 2.1205

    • Example: To make 1 mL of a 10 mM stock, you need to weigh 2.12 mg of the compound.

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound directly into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: This is the most critical phase.

    • a. Mechanical Agitation: Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • b. Thermal Assistance (Optional): If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes. Rationale: Increasing the temperature increases the kinetic energy of the molecules, enhancing solubility. Avoid temperatures above 40°C to prevent potential compound degradation.

    • c. Sonication (Optional): Alternatively, place the tube in a sonicator bath for 5-10 minutes. Rationale: The high-frequency sound waves create micro-cavitations that break apart solid aggregates, facilitating dissolution.

  • Validation: After the dissolution steps, hold the tube up to a light source. The solution must be completely clear, with no visible particulates or Tyndall effect (light scattering). This visual check validates the completeness of the solubilization.

  • Storage: Aliquot the master stock into smaller, single-use volumes in sterile, light-protecting (amber) or foil-wrapped cryogenic vials. Store at -20°C or, for long-term stability, at -80°C.[10] This prevents degradation from repeated freeze-thaw cycles.

Protocol II: Preparation of Aqueous Working Solutions

This protocol addresses the challenge of diluting the DMSO-based stock into the final aqueous medium for biological experiments.

The "Solvent-Shift" Challenge

Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. This "solvent-shift" occurs because the compound is far less soluble in the aqueous environment than in DMSO. The key is to perform serial dilutions and keep the final DMSO concentration below a level that is toxic to the cells and that maintains compound solubility. For most cell lines, the final DMSO concentration should not exceed 0.5%, with ≤0.1% being ideal.

Experimental Workflow: Serial Dilution

G a Thaw Master Stock (10 mM in DMSO) b Prepare Intermediate Dilution (e.g., 100 µM in Assay Medium) a->b c Vortex/Mix Gently b->c d Prepare Final Working Dilutions (e.g., 10 µM, 1 µM, 100 nM...) from Intermediate c->d e Use Immediately in Assay (Final DMSO < 0.5%) d->e

Caption: Workflow for preparing aqueous working solutions.

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution: Prepare an intermediate stock solution in your final assay medium (e.g., cell culture media with serum). For example, to make a 100 µM intermediate solution, dilute the 10 mM master stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).

    • Expert Tip: When adding the DMSO stock to the aqueous medium, pipette it directly into the liquid and immediately vortex or mix by pipetting up and down. Do not let the DMSO drop run down the side of the tube, as this can cause localized high concentrations and precipitation.

  • Final Dilutions: Use the freshly prepared intermediate solution to make your final serial dilutions for the experiment. This multi-step process ensures the DMSO concentration is progressively lowered, minimizing the risk of precipitation.

  • Final Validation: The final working solutions should be clear. If any cloudiness or precipitate is observed, the protocol must be re-evaluated, potentially by lowering the highest working concentration.

  • Use Immediately: Prepare working solutions fresh for each experiment and use them promptly. Do not store dilute aqueous solutions of the compound, as it may be unstable or adsorb to plastic surfaces over time.

Troubleshooting Guide

Table 2: Common Dissolution Issues and Solutions

ProblemProbable Cause(s)Recommended Solution
Compound fails to dissolve in DMSO 1. Insufficient solvent volume.2. Non-anhydrous or poor-quality DMSO.3. Insufficient energy input.1. Re-verify calculations and add more DMSO to create a lower concentration stock.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Increase vortexing time; apply gentle heat (37°C) or sonication as described in Protocol I.
Precipitation upon dilution into aqueous media 1. Final concentration exceeds aqueous solubility.2. Final DMSO concentration is too low to aid solubility.3. Improper mixing technique.1. Lower the highest concentration in your experimental series.2. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%).3. Pipette the stock directly into the media and mix immediately and thoroughly.
Inconsistent experimental results 1. Incomplete initial dissolution of master stock.2. Degradation of stock from freeze-thaw cycles.3. Precipitation in assay plate wells.1. Always visually confirm master stock clarity before aliquoting.2. Use single-use aliquots to ensure stock integrity.3. Pre-test the solubility of the highest concentration in the final assay buffer and volume before running a full experiment.

Conclusion

The successful use of this compound in research hinges on a meticulous and validated dissolution protocol. By utilizing high-purity anhydrous DMSO for master stocks, employing controlled energy input to ensure complete solubilization, and performing careful serial dilutions to avoid aqueous precipitation, researchers can generate reliable and reproducible data. Adherence to this protocol provides a self-validating system that forms the foundation for high-quality screening and drug development efforts.

References

Applications of Pyrrolo[2,3-d]pyrimidine Derivatives in Oncology Research: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Driven Oncology

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1][3] This inherent ATP-mimetic property makes it an ideal framework for the rational design of potent and selective kinase inhibitors.[3] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers, driving processes like uncontrolled proliferation, survival, and angiogenesis.[3][4] Consequently, pyrrolo[2,3-d]pyrimidine derivatives have emerged as a highly successful class of targeted therapeutics, with several compounds achieving clinical approval and many more in active development.[1][2]

This guide provides an in-depth exploration of the application of these derivatives in oncology research, focusing on their use as inhibitors of key oncogenic kinase families. We will delve into the underlying signaling pathways, present quantitative data on inhibitor efficacy, and provide detailed, field-proven protocols for their synthesis and evaluation.

Targeting the JAK-STAT Pathway: Modulating Cytokine Signaling in Cancer

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary conduit for cytokine and growth factor signaling, crucial for immunity, inflammation, and hematopoiesis.[5][6] In oncology, aberrant or constitutive activation of the JAK-STAT pathway, often through gain-of-function mutations in JAKs, drives the proliferation and survival of malignant cells, particularly in myeloproliferative neoplasms and various leukemias and lymphomas.[5][7]

The pathway is initiated when a cytokine binds to its receptor, bringing two JAK proteins into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins.[5] Once recruited, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation and survival.[6][7]

JAK_STAT_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT CytokineReceptor->STAT Recruitment Cytokine Cytokine Cytokine->CytokineReceptor JAK->CytokineReceptor JAK->JAK JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene Pyrrolo Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Ruxolitinib) Pyrrolo->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Ruxolitinib, are designed to bind to the ATP-binding pocket of JAKs, preventing their kinase activity and halting the downstream signaling cascade.

Compound NamePrimary Target(s)IC₅₀ (nM)Representative Cancer Cell LineCell Growth IC₅₀ (nM)Reference
Ruxolitinib JAK1, JAK2JAK1: 3.3JAK2: 2.8HEL (Erythroleukemia)127[5]
Tofacitinib JAK1, JAK3JAK1: 1JAK3: 20-100--[5]

Targeting EGFR Signaling: Overcoming Resistance in Solid Tumors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[8][9] Overexpression, amplification, or activating mutations of EGFR are frequent events in many solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[8][10]

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[9] This creates docking sites for various adaptor proteins, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[10][11]

EGFR_Pathway cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Transcription Factors (c-Myc, AP-1) Erk->Transcription mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Pyrrolo Pyrrolo[2,3-d]pyrimidine EGFR-TKI Pyrrolo->EGFR Inhibition

Caption: The EGFR signaling cascade and inhibition by pyrrolo[2,3-d]pyrimidine-based TKIs.

Pyrrolo[2,3-d]pyrimidine derivatives developed as EGFR tyrosine kinase inhibitors (TKIs) act by blocking the ATP-binding site, thereby preventing the downstream signaling that drives tumor growth.[12] Some derivatives have been specifically designed to overcome resistance mechanisms, such as the T790M mutation in EGFR.[12]

CompoundTarget(s)IC₅₀ (nM)Representative Cancer Cell LineCell Growth IC₅₀ (nM)Reference
Compound 12i EGFR (T790M mutant)0.21HCC827 (NSCLC, EGFR del E746_A750)0.45[12]
Compound 5k EGFR, Her2, VEGFR2, CDK2EGFR: 40HepG2 (Hepatocellular Carcinoma)29 µM[13][14]
Compound 59 RET, RET (V804M)RET: < 10LC-2/ad (NSCLC, RET-CCDC6 fusion)230[15]

Targeting Aurora Kinases: Disrupting Mitosis in Cancer Cells

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential master regulators of mitosis.[16] Aurora Kinase A (AURKA) is involved in centrosome maturation and spindle assembly, while Aurora Kinase B (AURKB) is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[17] Overexpression of Aurora kinases is common in many cancers and is associated with aneuploidy, genomic instability, and poor prognosis.[18][19]

Aurora_Kinase_Workflow cluster_inhibition Effect of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Apoptosis Mitotic Catastrophe (Apoptosis) Prophase->Apoptosis Defective Spindle Anaphase Anaphase Metaphase->Anaphase Metaphase->Apoptosis Alignment Failure Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Apoptosis Segregation Error AURKA Aurora A AURKA->Prophase Centrosome Maturation & Spindle Assembly AURKB Aurora B AURKB->Metaphase Chromosome Alignment AURKB->Anaphase Sister Chromatid Separation AURKB->Cytokinesis Abscission Pyrrolo Pyrrolo[2,3-d]pyrimidine Aurora Inhibitor Pyrrolo->AURKA Inhibition Pyrrolo->AURKB Inhibition

Caption: Role of Aurora kinases in mitosis and the consequences of their inhibition.

Inhibiting Aurora kinases with pyrrolo[2,3-d]pyrimidine derivatives disrupts the mitotic process, leading to severe mitotic errors such as failed chromosome alignment and cytokinesis failure.[17] This ultimately triggers cell death, a process known as mitotic catastrophe, making these kinases attractive therapeutic targets.

CompoundTarget(s)IC₅₀ (nM)Representative Cancer Cell LineCell Growth IC₅₀ (µM)Reference
Alisertib (MLN8237) Aurora A1.2MultipleVaries[20]
Compound 11 Aurora A0.74AGS (Gastric Cancer)3.5[20]

Application Notes & Protocols

Protocol 1: Synthesis of a 2,4-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine Core

This protocol outlines a general, efficient method for synthesizing a key intermediate used in the development of many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The procedure involves the construction of the heterocyclic core followed by functionalization.

Synthesis_Workflow Start Starting Materials: 4,6-dichloropyrimidine-5-carbaldehyde Propargylamine Step1 Step 1: Cyclization (Sonogashira Coupling & Annulation) Start->Step1 Intermediate1 Intermediate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) (e.g., with an Aniline derivative) Intermediate1->Step2 Product Final Product: C4-Substituted Pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: General workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core structure.

Materials:

  • 4,6-dichloro-5-formylpyrimidine

  • Propargylamine

  • Copper(I) iodide (CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Triethylamine (TEA)

  • Solvent (e.g., Dioxane or DMF)

  • Desired amine for C4 substitution (e.g., 3-ethynylaniline)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate):

    • Scientist's Note: This step involves a palladium/copper-catalyzed Sonogashira coupling followed by an in-situ cyclization (annulation) to form the pyrrole ring fused to the pyrimidine.

    • To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 eq) in dioxane, add triethylamine (3.0 eq).

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

    • Add propargylamine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the dichlorinated intermediate.

  • Selective C4-Substitution (SNAr Reaction):

    • Scientist's Note: The chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution than the one at C2. This selectivity allows for controlled, stepwise functionalization of the scaffold.

    • Dissolve the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent like n-butanol or isopropanol.

    • Add the desired amine nucleophile (e.g., an aniline derivative, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the mixture to reflux (100-120 °C) and monitor the reaction by TLC or LC-MS (typically 8-16 hours).

    • Cool the reaction mixture. The product may precipitate upon cooling. If so, collect by filtration.

    • If no precipitate forms, concentrate the solvent and purify the residue by silica gel column chromatography to obtain the C4-substituted product. This product can then be further modified at the C2 position if desired.

Protocol 2: In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a rapid and sensitive method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[21][22]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, HEL)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrolo[2,3-d]pyrimidine test compounds dissolved in DMSO (10 mM stock)

  • Positive control inhibitor (e.g., Staurosporine or a known clinical drug for the target)

  • Sterile, opaque-walled 96-well plates (suitable for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Scientist's Note: The optimal cell seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay. Too few cells will result in a weak signal; too many can lead to nutrient depletion and non-linear assay response.

    • Trypsinize and count cells. Resuspend cells in complete medium to the predetermined optimal density (e.g., 2,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in complete medium. A typical final concentration range would be from 100 µM down to 1 nM in 8-12 steps (e.g., 3-fold dilutions). Include a "vehicle control" (DMSO only, at the highest concentration used, typically ≤0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time can be varied (e.g., 24-96h) depending on the cell line's doubling time and the compound's mechanism of action.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all readings.

    • Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged core in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics.[1][2] The target molecule, this compound, serves as a versatile building block for introducing further complexity through cross-coupling reactions at the C-5 position.

This guide focuses on the most common and logical synthetic pathway: a two-step sequence involving N-methylation of the 7H-pyrrolo[2,3-d]pyrimidine core followed by regioselective bromination.

Overall Synthetic Workflow

The synthesis is typically approached in two sequential steps. First, the pyrrole nitrogen (N-7) is methylated. Second, the resulting intermediate undergoes electrophilic bromination at the electron-rich C-5 position of the pyrrole ring.

Synthetic_Workflow start 7H-pyrrolo[2,3-d]pyrimidine intermediate 7-methyl-7H-pyrrolo[2,3-d]pyrimidine start->intermediate Step 1: N-Methylation step1_reagents Base (e.g., NaH) Methylating Agent (e.g., CH3I) Solvent (e.g., DMF, THF) step1_reagents->intermediate product This compound intermediate->product Step 2: C-5 Bromination step2_reagents Brominating Agent (e.g., NBS, Br2) Solvent (e.g., DMF, CH2Cl2) step2_reagents->product Bromination_Mechanism reactant Pyrrole Ring + Br+ intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 5-Bromo Product + H+ intermediate->product Deprotonation

References

Technical Support Center: 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. As a crucial intermediate in pharmaceutical synthesis, achieving high purity is paramount for downstream applications and regulatory compliance. This resource addresses common challenges and offers practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities often stem from the starting materials, side reactions, or incomplete reactions during the synthesis process. Common impurities may include:

  • Unreacted starting materials: Such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Over-brominated or under-brominated species: Formation of di-bromo species or residual unbrominated pyrrolopyrimidine.

  • Positional isomers: Bromination occurring at a different position on the pyrrolo[2,3-d]pyrimidine core.

  • Residual solvents: Solvents used in the reaction and workup, such as DMF, chloroform, or ethyl acetate.[1]

  • Byproducts from the brominating agent: For example, succinimide if N-bromosuccinimide (NBS) is used.[2]

Q2: My crude this compound has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point and discoloration are classic indicators of impurities. The presence of residual solvents can plasticize the solid, lowering its melting point. Colored impurities often arise from side reactions or degradation of the product. It is crucial to ensure complete removal of reaction solvents and byproducts.

Q3: What is the recommended first-pass purification method for this compound?

A3: For most applications, silica gel column chromatography is the preferred initial purification technique.[3][4] It is effective at separating the target compound from both more polar and less polar impurities. The choice of eluent system is critical for achieving good separation.

Q4: I'm struggling with selecting an appropriate solvent system for column chromatography. Can you provide some guidance?

A4: The selection of a solvent system depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemTypical Ratio (v/v)Observations
Hexane:Ethyl Acetate1:1 to 3:1Good for separating non-polar to moderately polar compounds.
Dichloromethane:Methanol98:2 to 95:5Effective for more polar impurities.[3][4]
Toluene:Ethyl Acetate4:1 to 1:1Can offer different selectivity compared to hexane-based systems.

It is essential to perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system that provides a good separation (Rf value of the product around 0.3-0.4).[5]

Troubleshooting Guide

Issue 1: The compound is not dissolving well for recrystallization.
Possible Cause Solution
Incorrect solvent choice. The solubility of this compound is limited in many common solvents. It is slightly soluble in water.[6][7] Experiment with a range of solvents of varying polarities. Toluene, ethyl acetate, or a mixture of solvents like dichloromethane/hexane can be effective.[1][8]
Insufficient solvent volume. Ensure you are using enough solvent to dissolve the compound at an elevated temperature. Add the solvent in portions to the heated crude material until it just dissolves.
Insoluble impurities present. If a significant amount of solid remains undissolved even with excess hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool for crystallization.
Issue 2: Poor recovery after column chromatography.
Possible Cause Solution
Compound streaking on the column. This can be due to overloading the column or using a solvent system that is too polar. Reduce the amount of crude material loaded onto the column. Use a less polar eluent system to improve band separation.
Irreversible adsorption to silica gel. Pyrrolopyrimidines can sometimes interact strongly with the acidic silica gel. To mitigate this, you can either use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.
Improper fraction collection. Monitor the elution closely using TLC. Collect smaller fractions to avoid mixing the product with impurities.
Issue 3: Co-elution of impurities during column chromatography.
Possible Cause Solution
Similar polarity of product and impurity. If an impurity has a very similar Rf value to your product, a standard isocratic elution may not be sufficient. Employ a shallow gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. This can enhance the separation between closely eluting compounds.
Use of a different stationary phase. If silica gel fails to provide adequate separation, consider using a different stationary phase. Reverse-phase chromatography (C18) can be an effective alternative for separating compounds based on hydrophobicity rather than polarity.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent system (e.g., Hexane:Ethyl Acetate)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the pure fractions (those containing only the desired product spot) and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[8]

Materials:

  • Purified this compound from chromatography

  • Recrystallization solvent (e.g., Toluene or Ethyl Acetate)[1][8]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Workflow

Purification Strategy Decision Tree

PurificationStrategy start Crude 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine tlc TLC Analysis start->tlc column_chrom Silica Gel Column Chromatography tlc->column_chrom Impurities Present purity_check Purity Check (NMR, LC-MS, MP) column_chrom->purity_check troubleshoot Troubleshoot: - Change solvent system - Use different stationary phase column_chrom->troubleshoot Poor Separation recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Purity < 98% final_product Pure Product (>98%) purity_check->final_product Purity ≥ 98% troubleshoot->column_chrom

Caption: Decision tree for purification of this compound.

References

Technical Support Center: Crystallization of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. As a key intermediate in pharmaceutical synthesis, achieving high purity and a well-defined crystalline form is critical.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome crystallization hurdles and achieve consistent, high-quality results.

Troubleshooting Guide: A Systematic Approach to Crystallization Challenges

Crystallization is both an art and a science. When faced with a difficult crystallization, a logical, step-by-step approach is essential. This guide will walk you through the decision-making process to diagnose and solve common issues.

Visual Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting the crystallization of this compound.

Caption: Troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, refuses to crystallize from solution. What should I do?

A1: This is a common issue often related to supersaturation or the need for a nucleation site.[3] Here are a few techniques to try in order of application:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny speck to the solution. This will act as a template for further crystal formation.

  • Concentration: It's possible that too much solvent was used.[3] Gently heat the solution and evaporate a small portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q2: Instead of crystals, my compound is forming an oil. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when there are significant impurities present.[3][4] To address this:

  • Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional solvent. This will keep the compound in solution at a lower temperature, hopefully below its melting point, before it crystallizes.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

  • Use a Co-solvent System: Introduce a "poor" solvent (one in which your compound is less soluble) to a solution of your compound in a "good" solvent. This can help to gently coax the compound out of solution.

Q3: My crystallization worked, but the yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[4] Before discarding the filtrate, test it by evaporating a small amount to see if more solid forms. If so, you can try to obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a co-solvent system may be necessary.

Q4: The crystals formed very quickly and appear as a fine powder. Are they pure?

A4: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product.[4] The goal is slow, controlled crystal growth. To slow down crystallization:

  • Increase Solvent Volume: Re-dissolve the solid in a slightly larger volume of hot solvent. This will require a lower temperature to be reached before crystallization begins, slowing the process.

  • Slow Cooling: Insulate the flask to slow the rate of cooling. You can wrap it in glass wool or place it in a dewar.

  • Use a Co-solvent: A co-solvent system can be fine-tuned to achieve a more gradual decrease in solubility upon cooling.

Q5: What are the best starting solvents for the crystallization of this compound?

A5: Based on the structure and data from related compounds, a good starting point for solvent screening would include:

  • Alcohols: Ethanol or isopropanol. A related thiazolopyrimidine was recrystallized from ethanol.

  • Esters: Ethyl acetate. A patent for a similar compound, 5-bromo-7-azaindole, describes recrystallization from an ethyl acetate/n-hexane mixture.[5]

  • Ketones: Acetone.

  • Chlorinated Solvents: Dichloromethane (DCM), though often used in synthesis, can be a component of a co-solvent system for crystallization.[6]

  • Aprotic Polar Solvents: Acetonitrile or N,N-Dimethylformamide (DMF) are often used in the synthesis of pyrrolopyrimidines and can be considered for crystallization, potentially as part of a co-solvent system.[7]

It is highly recommended to perform a systematic solvent screen as outlined in Protocol 1 .

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single or co-solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile, water, hexane, dichloromethane)

  • Small test tubes or vials

  • Hot plate and/or sand bath

  • Ice bath

Procedure:

  • Place a small amount (e.g., 10-20 mg) of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If no crystals form, place the tube in an ice bath.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Table

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingObservations (Crystal Quality, Color)
EthanolSparingly SolubleSolubleYesColorless needles
Ethyl AcetateSparingly SolubleSolubleYesSmall plates
HexaneInsolubleInsolubleN/A
WaterInsolubleInsolubleN/A
TolueneSolubleVery SolubleNo
DichloromethaneSolubleVery SolubleNo
AcetoneSparingly SolubleSolubleYesFine powder
AcetonitrileSparingly SolubleSolubleYesPrisms

Interpretation: An ideal single solvent will dissolve the compound when hot but not when cold. If no single solvent is ideal, consider a co-solvent system. A good co-solvent pair consists of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.

Protocol 2: Recrystallization from a Single Solvent

Objective: To purify this compound using a single-solvent recrystallization method.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (identified in Protocol 1).

  • Heat the mixture to boiling while stirring.

  • Add more solvent in small portions until the solid is completely dissolved. Do not add a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

Protocol 3: Recrystallization from a Co-solvent System

Objective: To purify this compound using a co-solvent recrystallization method.

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the co-solvents, and allow them to air dry.

References

Technical Support Center: Optimizing the Synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This valuable building block is a common scaffold in the development of various kinase inhibitors and other therapeutic agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key steps: methylation and bromination.

  • Incomplete Methylation: The initial step of methylating the 7H-pyrrolo[2,3-d]pyrimidine is crucial. Incomplete conversion to the N7-methylated product will result in a mixture of starting material and product after the bromination step, complicating purification and lowering the isolated yield of the desired product.

    • Cause: Insufficient base, inactive methylating agent, or suboptimal reaction time and temperature.

    • Solution:

      • Base Selection: Use a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to ensure complete deprotonation of the pyrrole nitrogen.

      • Methylating Agent: Use a fresh, high-quality methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

      • Reaction Monitoring: Monitor the progress of the methylation reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Suboptimal Bromination Conditions: The bromination step using N-Bromosuccinimide (NBS) is highly selective for the 5-position of the pyrrolo[2,3-d]pyrimidine ring system; however, improper conditions can lead to side reactions.

    • Cause: Incorrect temperature, solvent, or stoichiometry of NBS.

    • Solution:

      • Temperature Control: Perform the bromination at a low temperature, typically 0 °C, to minimize the formation of over-brominated byproducts.[1]

      • Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[1]

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS to ensure complete conversion of the starting material.

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Cause: Product precipitation, inefficient extraction, or suboptimal chromatography conditions.

    • Solution:

      • Aqueous Workup: During the aqueous workup, ensure the pH is adjusted correctly to prevent hydrolysis of the product.

      • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or DCM, and perform multiple extractions to maximize recovery.

      • Purification: Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Question: I am observing multiple spots on my TLC plate after the bromination reaction. What are these impurities and how can I get rid of them?

Answer:

The presence of multiple spots on your TLC plate indicates a mixture of products and unreacted starting materials. The most common impurities are:

  • Unreacted 7-methyl-7H-pyrrolo[2,3-d]pyrimidine: This will typically have a different Rf value than the brominated product.

    • Identification: Compare the Rf of the spot with a co-spotted sample of the starting material.

    • Removal: This impurity can usually be separated from the desired product by silica gel column chromatography.

  • Di-brominated Product: Over-bromination can lead to the formation of a di-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

    • Identification: This byproduct will have a different Rf value and can be identified by mass spectrometry, which will show a characteristic isotopic pattern for two bromine atoms.

    • Prevention: The key to preventing di-bromination is careful control of the reaction temperature (maintain at 0 °C) and the stoichiometry of NBS.

    • Removal: Separation from the mono-brominated product can be challenging but is often achievable with careful column chromatography using a shallow solvent gradient.

  • Succinimide: This is a byproduct from the NBS reagent.

    • Identification: Succinimide is typically more polar than the desired product.

    • Removal: It is usually removed during the aqueous workup. Washing the organic layer with water or a dilute sodium bicarbonate solution is effective.

A troubleshooting workflow for this synthesis is visualized in the diagram below.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions Start Low Yield or Impure Product TLC Analyze by TLC and LC-MS Start->TLC Incomplete_Reaction Incomplete Reaction (Starting material present) TLC->Incomplete_Reaction Starting material spot on TLC Multiple_Spots Multiple Products (Side reactions) TLC->Multiple_Spots Extra spots on TLC Purification_Issues Purification Issues (Co-elution) TLC->Purification_Issues Overlapping spots Optimize_Methylation Optimize Methylation: - Stronger base - Fresh reagents - Monitor by TLC Incomplete_Reaction->Optimize_Methylation Optimize_Bromination Optimize Bromination: - Control temperature (0 °C) - Precise NBS stoichiometry Multiple_Spots->Optimize_Bromination Optimize_Purification Optimize Purification: - Shallow gradient - Different solvent system Purification_Issues->Optimize_Purification

Caption: A troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Question: What is the best order of steps: methylation followed by bromination, or bromination followed by methylation?

Answer:

While both sequences are chemically plausible, methylation followed by bromination is generally the preferred route.

  • Rationale for Methylation First: The pyrrole nitrogen of 7H-pyrrolo[2,3-d]pyrimidine is nucleophilic and can be readily methylated. The subsequent bromination with NBS is a highly regioselective electrophilic aromatic substitution at the electron-rich 5-position of the pyrrole ring. This sequence provides a clean and high-yielding synthesis.

  • Challenges with Bromination First: Bromination of 7H-pyrrolo[2,3-d]pyrimidine can proceed; however, the subsequent methylation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine can be less straightforward. The pyrrolo[2,3-d]pyrimidine ring system has multiple nitrogen atoms (N1, N3, and N7) that could potentially be methylated. While the pyrrole nitrogen (N7) is generally the most nucleophilic, a mixture of N-methylated isomers could be formed, leading to a more complex purification process.

Question: How can I confirm the regioselectivity of the methylation and be sure I have the N7-methyl isomer?

Answer:

Confirming the formation of the desired N7-methyl isomer is critical. This is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR.

  • ¹H NMR Spectroscopy: The chemical shift of the N-methyl group can be a key indicator. In the ¹H NMR spectrum of this compound, the N7-methyl protons typically appear as a singlet in the range of δ 3.6-3.8 ppm. The exact chemical shift can vary depending on the solvent used. In contrast, methylation at other nitrogen atoms would result in different chemical shifts for the methyl group and distinct splitting patterns for the aromatic protons. Comparing your experimental spectrum with literature data or a known standard is the most reliable method of confirmation.

Question: What are the key parameters to control during the bromination step with NBS?

Answer:

The success of the bromination step hinges on several critical parameters:

  • Temperature: This is arguably the most critical factor. The reaction should be carried out at low temperatures (0 °C) to prevent over-bromination and other side reactions.[1] Adding the NBS portion-wise can help to control the exotherm.

  • Solvent: Anhydrous and inert solvents like DCM or DMF are recommended.[1] Using protic solvents can lead to unwanted side reactions.

  • Light: Radical brominations can be initiated by light. It is good practice to perform the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil).

  • Purity of NBS: Use freshly opened or purified NBS. Old or impure NBS can contain bromine, which can lead to non-selective bromination.

Optimized Reaction Parameters

The following table summarizes the recommended reaction conditions for the synthesis of this compound.

ParameterMethylation StepBromination Step
Starting Material 7H-pyrrolo[2,3-d]pyrimidine7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reagent Methyl Iodide (CH₃I)N-Bromosuccinimide (NBS)
Base Cesium Carbonate (Cs₂CO₃)-
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1-2 hours1-3 hours
Monitoring TLC (e.g., 10% MeOH in DCM)TLC (e.g., 50% Ethyl Acetate in Hexanes)
Typical Rf (Product) -~0.4-0.5 (50% EtOAc/Hexanes)[2]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

Step 1: Synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Optimized Protocol for Enhanced Purity and Yield

This protocol incorporates best practices to minimize side reactions and simplify purification.

Step 1: Synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (under inert atmosphere)

  • To a flame-dried flask under an argon atmosphere, add 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Stir at room temperature for 1 hour, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to provide the crude product.

Step 2: Synthesis of this compound (with precise temperature control)

  • Dissolve the crude 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM in a flask protected from light.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Add a solution of N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction at -10 °C to 0 °C for 2 hours, monitoring by TLC.

  • Quench the reaction at 0 °C with a cold saturated aqueous solution of sodium sulfite.

  • Proceed with the aqueous workup and purification as described in the standard protocol.

References

5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Here, we address common questions and concerns regarding the stability and degradation of this compound, providing insights into its chemical behavior and practical guidance for its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[1] This is due to the compound's potential sensitivity to atmospheric oxygen, moisture, and light.

Q2: My solid this compound has changed color. What could be the cause?

A2: A change in the color of the solid compound, such as yellowing or darkening, is a common indicator of degradation. This could be due to slow oxidation from prolonged exposure to air or photodecomposition from exposure to light. It is crucial to handle the compound in a controlled environment, such as a glovebox or using Schlenk line techniques, to minimize exposure to air and light.[2]

Q3: Can I handle this compound on the open bench?

A3: Given the potential sensitivity of the pyrrolo[2,3-d]pyrimidine scaffold to atmospheric conditions, it is best practice to handle this compound under an inert atmosphere.[2] If a glovebox is unavailable, minimize the time the compound is exposed to air and use a well-ventilated fume hood. For transfers and weighing, work quickly and efficiently. For solution-based experiments, use freshly degassed solvents.

Stability in Solution

Q4: How stable is this compound in common organic solvents?

A4: While specific stability data in various organic solvents is not extensively published, pyrrolo[2,3-d]pyrimidine derivatives are generally stable in common anhydrous aprotic solvents such as DMSO, DMF, and acetonitrile for short-term experimental use. However, for long-term storage, it is advisable to store the compound as a solid. If solutions must be stored, they should be kept under an inert atmosphere at low temperatures (e.g., -20°C) and protected from light.

Q5: Is the compound susceptible to hydrolysis?

A5: Yes, the 7-deazapurine core of this compound can be susceptible to hydrolysis under both acidic and basic conditions. Forced degradation studies on tofacitinib, which features a similar core structure, have shown degradation in the presence of acid and base.[3][4] The pyrimidine ring is an electron-deficient system, making it a target for nucleophilic attack by water or hydroxide ions, which can lead to ring-opening or other rearrangements.

Degradation Pathways

Q6: What are the likely degradation pathways for this compound?

A6: Based on the chemical structure, several degradation pathways are plausible under stress conditions. These include:

  • Hydrolysis: As mentioned, the pyrimidine ring is susceptible to hydrolytic cleavage, especially at non-neutral pH.

  • Photodecomposition: Brominated aromatic and heteroaromatic compounds are known to be sensitive to UV and visible light.[1][2][5] The C-Br bond can undergo homolytic cleavage upon irradiation, leading to debromination and the formation of radical species that can participate in secondary reactions.

  • Oxidation: The electron-rich pyrrole ring and the N-methyl group are potential sites for oxidation. Common laboratory oxidants or atmospheric oxygen over long periods could lead to the formation of N-oxides, hydroxylation products, or other oxidative degradation products.

  • Debromination: Besides photolytic cleavage, the bromine atom could be susceptible to reductive debromination in the presence of certain reagents or catalysts.

The following table summarizes the potential degradation pathways and the conditions that may promote them:

Degradation PathwayStress ConditionPotential Degradation Products
Hydrolysis Acidic or basic pH, presence of waterRing-opened products, hydroxylated derivatives
Photodecomposition Exposure to UV or high-intensity visible lightDebrominated compound, radical-mediated byproducts
Oxidation Presence of oxidizing agents (e.g., H₂O₂, air)N-oxides, hydroxylated derivatives, demethylated compound
Debromination Reducing agents, certain metal catalysts, light7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Q7: I am seeing an unexpected peak in my chromatogram after a reaction. Could it be a degradant?

A7: It is possible. To confirm if the new peak is a degradant of your starting material, you can perform a forced degradation study on this compound under conditions relevant to your experiment (e.g., heat, acid/base exposure). If the retention time of the unexpected peak matches a peak generated in the stress study, it is likely a degradation product. A stability-indicating analytical method is crucial for resolving the parent compound from any degradants.[6][7]

Troubleshooting Guides

Visualizing a Forced Degradation Workflow

To systematically investigate the stability of this compound and identify potential degradation products, a forced degradation study is recommended.[7][8] The following diagram outlines a typical workflow.

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20%.[7]

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC vials

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of ACN and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at various time points and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C.

    • Place a separate sample of the stock solution in the same oven.

    • Analyze samples at set intervals.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[10][11]

Instrumentation and Columns:

  • HPLC system with a UV/DAD detector

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A suggested starting gradient is:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Development and Validation:

  • Initial Analysis: Inject the unstressed stock solution to determine the retention time of the parent compound.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization:

    • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure that all degradation peaks are well-resolved from the parent peak (resolution > 1.5).

    • If co-elution occurs, adjust the gradient slope, mobile phase pH (if compatible with the column), or try a different column chemistry (e.g., phenyl-hexyl).

  • Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing the Logic for Method Development

Caption: Logic for developing a stability-indicating HPLC method.

References

Common pitfalls in handling 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common pitfalls encountered during the handling and application of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and reactivity of this compound, it should be stored in a cool, dry place, away from light.[1] Specifically, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1] This minimizes the risk of degradation from moisture and atmospheric components.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: this compound is a chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[2] In case of contact, rinse the affected area thoroughly with water.[2]

Q3: In a Suzuki-Miyaura coupling, should I use this compound as the aryl halide or convert it to a boronic ester?

A3: In a Suzuki-Miyaura coupling, the aryl halide acts as the electrophile and the boronic acid/ester as the nucleophile. Generally, it is preferable to have the more electron-rich partner as the boronic ester.[3] Given that this compound is an electron-rich heteroaromatic system, using it as the aryl bromide is the standard and recommended approach.[4]

Q4: What is the role of the N-methyl group at the 7-position?

A4: The methyl group at the 7-position of the pyrrole ring serves two primary purposes. Firstly, it protects the pyrrole nitrogen from participating in undesired side reactions, such as N-arylation, during cross-coupling reactions. Secondly, it enhances the solubility of the molecule in organic solvents commonly used in synthesis. The N-methylation can also influence the electronic properties of the pyrrolopyrimidine ring system, which can affect its reactivity.[5][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low or no yield in Suzuki-Miyaura couplings involving this compound is a common issue that can often be traced back to catalyst choice, reaction conditions, or reagent quality.

  • Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for electron-rich heteroaryl bromides due to the challenges in the oxidative addition step.[7]

  • Suboptimal Base: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or degradation of starting materials.[7]

  • Protodeboronation of Boronic Acid: Electron-rich or heteroaromatic boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved, rendering the nucleophile inactive.[7][8]

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[4]

start Low/No Yield in Suzuki Coupling catalyst Optimize Catalyst System (e.g., Pd(dppf)Cl₂, Buchwald ligands) start->catalyst base Change Base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base If no improvement boronic_acid Address Protodeboronation (Use boronic ester, anhydrous conditions) base->boronic_acid If still low yield conditions Ensure Inert Atmosphere (Degas solvents, use N₂/Ar) boronic_acid->conditions If side products persist success Successful Coupling conditions->success Yield improves start Debromination Byproduct Observed temp Lower Reaction Temperature start->temp base Switch to a Milder Base (e.g., K₂CO₃, CsF) temp->base If debromination persists catalyst Use a Catalyst System Favoring Cross-Coupling (e.g., XPhosPdG2/XPhos) base->catalyst If still an issue success Minimized Debromination catalyst->success Problem solved start Low Yield in Buchwald-Hartwig Amination ligand Select Appropriate Ligand (e.g., BINAP, tBuBrettPhos) start->ligand base Optimize Base (e.g., NaOtBu, LHMDS, K₃PO₄) ligand->base If no improvement solvent Choose a Suitable Solvent (e.g., Toluene, Dioxane) base->solvent If solubility is an issue success Successful Amination solvent->success Yield improves

References

Technical Support Center: Improving the Selectivity of 5-Bromo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the selectivity of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine inhibitors.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers engaged in the development of kinase inhibitors based on the this compound scaffold. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address the critical challenge of enhancing inhibitor selectivity.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete with ATP, making it a powerful starting point for kinase inhibitor design[1][2]. However, this same feature is the root of the primary challenge: the ATP binding site is highly conserved across the human kinome, often leading to promiscuous inhibitors with significant off-target activity[3][4].

This guide moves beyond basic protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your drug discovery program.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of an inhibitor development campaign.

Q1: Why is my this compound-based inhibitor showing activity against dozens of kinases in my initial screen?

A: This is a common and expected starting point. The pyrrolo[2,3-d]pyrimidine core acts as a "hinge-binder," mimicking the adenine portion of ATP to form hydrogen bonds with the kinase hinge region—a highly conserved structural motif[1][2]. Your initial broad activity is confirmation that the scaffold is effectively targeting the ATP pocket. The goal of your subsequent work will be to decorate this core with chemical moieties that exploit the less-conserved regions surrounding this pocket to "steer" the inhibitor towards your desired target and away from others.

Q2: I have a potent lead compound. What is the very first step I should take to begin improving its selectivity?

A: Your first step is to generate a quantitative baseline of its kinome-wide activity. A broad, radiometric kinase screen (e.g., against 100-400 kinases) is the industry gold standard for this purpose[5]. This provides a comprehensive map of your compound's on- and off-target activities and serves as the benchmark against which all future analogs will be measured. This initial screen is crucial for identifying problematic off-targets (e.g., those known for toxicity) that you will need to design against.

Q3: How do I choose which kinases to profile my inhibitor against if a full kinome scan is not feasible?

A: If a full scan is not an option, a rational approach is to select a representative panel. This panel should include:

  • The Primary Target(s): Your intended kinase target(s).

  • Closely Related Family Members: Kinases from the same family as your primary target (e.g., if targeting EGFR, include other HER family members and kinases from the same branch of the kinome tree)[1].

  • Known "Anti-Targets": Kinases where inhibition is associated with known toxicities (e.g., VEGFR2, CDK family members)[6].

  • Structurally Diverse Kinases: A selection of kinases from different families to get a broader sense of general promiscuity. Several vendors offer pre-made "general panels" for this purpose[7].

Q4: What is the difference between a biochemical and a cell-based selectivity assay, and when should I use each?

A:

  • Biochemical Assays (e.g., radiometric or fluorescence-based assays) measure the direct interaction between your compound and purified, isolated kinase enzymes[5][8]. They are ideal for initial kinome-wide profiling and for generating precise IC50/Ki values to guide structure-activity relationship (SAR) studies. They measure potency.

  • Cell-Based Assays (e.g., Western blot for downstream substrate phosphorylation, or cellular thermal shift assays) measure the inhibitor's effect in a live-cell environment[9]. These assays are critical for confirming that your compound can enter the cell, engage the target in a physiological context (i.e., at cellular ATP concentrations), and produce the desired biological effect. They measure efficacy.

You should use biochemical assays for the iterative design-synthesize-test cycle and then validate your most promising leads in cell-based assays to ensure the biochemical selectivity translates to a cellular context.

Section 2: Troubleshooting Guide: Rational Inhibitor Design & Optimization

This section provides structured workflows for addressing specific experimental challenges.

Problem: My initial kinome screen reveals high off-target activity across multiple kinase families.
  • Likely Cause: The inhibitor's pharmacophore is primarily driven by the core's interaction with the conserved hinge region, with minimal contribution from peripheral substitutions.

  • Solution Workflow: Initiate a systematic Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) campaign to introduce selectivity-driving elements.

The objective is to systematically modify the scaffold to identify substituents that enhance affinity for the target kinase while diminishing affinity for off-targets. The 5-bromo position is a key vector for exploration, but other positions on the pyrrolo and pyrimidine rings should not be ignored[6][10][11].

Step-by-Step Methodology:

  • Establish a Baseline: Use your most potent initial hit as the reference compound. Ensure you have a robust, reproducible biochemical assay for your primary target and a key anti-target.

  • Computational Docking (Optional but Recommended): If a crystal structure of your target kinase is available, dock your lead compound into the ATP binding site. This can provide structural hypotheses about which vectors on your compound are pointing towards unique or exploitable pockets[12][13].

  • Systematic Modification: Synthesize a small, focused library of analogs based on your lead. Prioritize modifications at the C5 position (replacing the bromine) as this often points towards the solvent-exposed region, offering significant opportunities for diversification.

    • Probe for Steric Hindrance: Introduce small (methyl), medium (ethyl, cyclopropyl), and large (phenyl, cyclohexyl) groups.

    • Probe for Electronic Effects: Introduce electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on aryl substituents.

    • Probe for Polar Interactions: Introduce groups capable of hydrogen bonding (hydroxyl, amino, amides).

  • Focused Screening: Screen the new analogs against your primary target and at least one major off-target identified in the initial kinome scan.

  • Analyze and Iterate: Correlate the structural changes with the changes in activity and selectivity. Did a bulky group reduce off-target activity more than on-target activity? Did a hydrogen bond donor pick up a new interaction? Use these insights to design the next round of compounds.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Screening & Analysis Phase cluster_2 Decision & Iteration Start Lead Compound (this compound derivative) Docking Computational Docking (Generate Hypotheses) Start->Docking Design Design Focused Library (Vary Sterics, Electronics, Polarity) Docking->Design Synthesis Synthesize Analogs Design->Synthesis Screening Biochemical Screen (On-Target vs. Off-Target) Synthesis->Screening Analysis Analyze SAR Data (Potency & Selectivity) Screening->Analysis Decision Selectivity Improved? Analysis->Decision KinomeScan Full Kinome Screen for Promising Leads Optimized Optimized Lead (High Potency & Selectivity) KinomeScan->Optimized Decision->Design No, Iterate Decision->KinomeScan Yes

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) campaign.

Problem: My inhibitor is potent, but I cannot achieve selectivity against closely related kinases (e.g., within the same family).
  • Likely Cause: The inhibitor is only exploiting features that are conserved among the kinase subfamily members.

  • Solution 1: Exploit the "Gatekeeper" Residue. The gatekeeper is a single amino acid residue that controls access to a hydrophobic pocket deep within the ATP binding site. The size of this residue (small like glycine/threonine vs. large like methionine/phenylalanine) varies across the kinome. Designing a bulky substituent on your inhibitor that can fit into the pocket of a target with a small gatekeeper will cause a steric clash in off-targets with large gatekeepers, thereby conferring selectivity[3].

  • Solution 2: Covalent Targeting. If your target kinase has a non-conserved cysteine residue near the ATP binding site, you can design an inhibitor with a mild electrophile (a "warhead," like an acrylamide) positioned to form an irreversible covalent bond with it[4][14]. This strategy can produce exceptionally potent and selective inhibitors because the covalent bond formation is dependent on the precise positioning of that unique cysteine[15][16].

Selectivity_Strategies cluster_atp ATP Binding Pocket cluster_inhibitors Inhibitor Design Strategies hinge Hinge Region (Conserved) pocket Hydrophobic Pocket Gatekeeper Residue cysteine Proximal Residue (Often Not Cysteine) promiscuous Promiscuous Inhibitor Core Scaffold promiscuous:s->hinge:n Binds Hinge (Broad Activity) gatekeeper Selective Inhibitor Core Bulky Group gatekeeper:s->pocket:n Exploits Small Gatekeeper (Steric Selectivity) covalent Covalent Inhibitor Core Electrophilic Warhead covalent:s->cysteine:n Forms Covalent Bond (High Selectivity)

Caption: Strategies to achieve kinase inhibitor selectivity.

Problem: I have exhausted modifications to my ATP-competitive inhibitor with limited gains in selectivity.
  • Likely Cause: You have reached the ceiling of selectivity achievable by targeting the highly conserved orthosteric (ATP) binding site.

  • Solution: Explore Allosteric Inhibition. Allosteric inhibitors bind to sites on the kinase that are distinct from the ATP pocket[17]. These sites are generally much less conserved across the kinome, offering a powerful route to achieving exquisite selectivity[18][19][20]. While designing allosteric inhibitors from scratch is challenging, you can screen your existing pyrrolo[2,3-d]pyrimidine scaffold for allosteric activity. An inhibitor that binds to an allosteric site may still be competitive with ATP if its binding induces a conformational change that closes the ATP pocket.

  • Assay Setup: Use a kinase activity assay for your target enzyme.

  • Run in Duplicate:

    • Condition A: Measure the IC50 of your compound with the ATP concentration at or near its Michaelis-Menten constant (Km).

    • Condition B: Measure the IC50 of your compound with a saturating concentration of ATP (e.g., 10-20 times the Km).

  • Data Analysis:

    • If the inhibitor is purely ATP-competitive, you will see a significant rightward shift (a much higher apparent IC50) in Condition B, as the high concentration of ATP outcompetes the inhibitor.

    • If the inhibitor is allosteric (or non-competitive), you will see little to no shift in the IC50 value between the two conditions. This indicates your compound is inhibiting the kinase through a mechanism that is not direct competition with ATP, suggesting it may be binding to a less-conserved allosteric site. This is a highly desirable result for improving selectivity.

Section 3: Experimental Protocols & Data Interpretation

Data Presentation: Interpreting Selectivity Data

Once you have generated data for a set of analogs, presenting it clearly is crucial for decision-making. A simple table comparing on-target potency with activity against key off-targets is standard practice.

Table 1: Example Selectivity Profile for Analogs of this compound

Compound IDModification (at C5)Target Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Fold (OT1/Target)
Lead-01 -Br15451503
Analog-02 -Phenyl1212080010
Analog-03 -Cyclohexyl25>10,000>10,000>400
Analog-04 -4-Hydroxyphenyl824953

In this hypothetical example, replacing the bromine with a cyclohexyl group (Analog-03) dramatically improved selectivity against Off-Targets 1 and 2, despite a slight loss in on-target potency. This would be a highly promising lead to pursue.

Protocol: Preparing a Compound for Kinase Panel Screening

This protocol outlines the essential steps for submitting a compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega, Eurofins)[5][7].

  • Compound Purity: Ensure your compound is of the highest possible purity (>95%, preferably >98% by LC-MS and NMR). Impurities can lead to false positives or inaccurate potency measurements.

  • Solubility: Prepare a concentrated stock solution of your compound, typically 10-20 mM, in 100% DMSO. Ensure the compound is fully dissolved. Gentle heating or sonication may be required.

  • Documentation: Complete the submission form provided by the vendor. You will need to specify:

    • The exact molecular weight of the compound.

    • The concentration of your stock solution.

    • The desired screening concentration(s). For a single-point screen, 1 µM is a common starting point. For IC50 determination, a 10-point dose-response curve is standard.

    • The specific kinase panel you wish to screen against.

    • The ATP concentration for the assay. It is highly recommended to run the assay at the Km of ATP for each kinase, as this provides the most accurate measure of intrinsic inhibitor affinity[9]. Screening at a high, fixed ATP concentration (e.g., 1 mM) can also be useful to mimic physiological conditions[21].

  • Shipping: Package the sample securely according to the vendor's instructions, typically on dry ice, to prevent degradation during transit.

By following these structured troubleshooting guides and protocols, researchers can systematically address the challenge of selectivity and advance their this compound inhibitors toward the development of safe and effective targeted therapies.

References

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel 5-Bromo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with novel compounds based on the 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to help you identify, validate, and address potential off-target effects, ensuring the scientific rigor of your findings.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to purine has made it a versatile starting point for developing inhibitors against a wide range of protein families, most notably protein kinases.[2][3][4][5] Derivatives have shown activity as inhibitors of STAT6, PERK, and microtubules, as well as possessing antiviral properties.[6][7][8][9] This inherent versatility, however, necessitates a rigorous evaluation of selectivity for any new analog. An observed cellular phenotype may not arise from the intended target but from one or more unanticipated "off-target" interactions.

This guide provides a systematic framework for de-risking your compound and building a robust target engagement profile.

Part 1: Initial Assessment & Troubleshooting

Question: My compound shows activity in our primary assay, but I'm seeing inconsistent results or activity in unrelated counter-screens. What's the first thing I should check?

Answer: Before embarking on extensive proteome-wide profiling, it is crucial to first assess whether your compound falls into the category of Pan-Assay Interference Compounds (PAINS).[10][11] PAINS are molecules that appear as hits in many high-throughput screens due to non-specific mechanisms, such as chemical aggregation, redox activity, or interference with the assay technology itself, rather than specific binding to a protein target.[10][11][12]

Causality and Recommended Action:

The 7H-pyrrolo[2,3-d]pyrimidine core itself is not typically flagged as a PAIN, but modifications made during synthesis can introduce reactive moieties. Identifying these potential "bad actor" chemotypes early can save significant time and resources.[12]

Workflow for PAINS Assessment:

  • In Silico Screening: Utilize computational filters to check if your compound's structure contains substructures known to be associated with assay interference. Several free, web-based tools are available for this purpose.

  • Assay-Specific Controls: If you suspect assay interference, run controls to test for it directly. For example, in fluorescence-based assays, check for intrinsic compound fluorescence. In enzyme assays, perform activity checks in the presence and absence of non-ionic detergents like Triton X-100, which can disrupt compound aggregates.

  • Structural Analogs: Synthesize and test a close analog of your compound where the suspected reactive moiety is modified or removed. A loss of promiscuous activity while retaining specific on-target activity can be highly informative.

Part 2: Systematic Off-Target Profiling: A Multi-Tiered Strategy

Once you have reasonable confidence that your compound is not a PAIN, the next step is to build a comprehensive selectivity profile. We recommend a tiered approach, moving from broad, unbiased screens to more focused validation experiments.

Question: How can I get a broad overview of the potential protein targets of my compound across the proteome?

Answer: To cast the widest net for identifying potential off-targets, we recommend employing unbiased, proteome-wide methods. Two powerful and complementary techniques are Chemical Proteomics (e.g., Kinobeads) and the Cellular Thermal Shift Assay (CETSA).

Chemical proteomics is an affinity-based method used to identify the direct binding partners of a small molecule from a complex protein lysate.[13][14] The "Kinobeads" approach is a well-established example, particularly useful given that the pyrrolo[2,3-d]pyrimidine scaffold is common in kinase inhibitors.[14][15][16][17]

Principle of the Experiment: A lysate from your cells or tissue of interest is incubated with your compound at various concentrations. This mixture is then passed over beads that have been coated with a cocktail of broad-spectrum, immobilized kinase inhibitors (the "Kinobeads").[13][16] Any kinase whose active site is occupied by your free compound in solution will not bind to the beads. By using quantitative mass spectrometry to identify the proteins that do bind to the beads at each concentration of your compound, you can determine which proteins were competed off. This generates dose-response curves for every detected kinase, allowing for the determination of apparent binding affinities.[14]

Experimental Workflow: Kinobeads Profiling

G cluster_prep Sample Preparation cluster_affinity Affinity Enrichment cluster_analysis Analysis Lysate Cell or Tissue Lysate Preparation Compound Incubate Lysate with Varying [Compound] Lysate->Compound Kinobeads Add Kinobeads to Lysate (Competition for Binding) Compound->Kinobeads Wash Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Quantify Protein Abundance Generate Dose-Response Curves LCMS->Data

Caption: Workflow for Kinobeads-based chemical proteomics.

CETSA is a powerful method for assessing target engagement in a physiological context—intact cells.[18][19][20][21] It does not require any modification to your compound.

Principle of the Experiment: The foundational principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[18] This stabilization makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with your compound or a vehicle control and then heated to a range of temperatures.[20][21] At higher temperatures, proteins unfold and aggregate. The stabilized protein-ligand complex will remain soluble at higher temperatures than the unbound protein. By lysing the cells and separating the soluble and aggregated fractions, you can quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[22]

Experimental Workflow: CETSA for Target Discovery

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation & Analysis Treat Treat Intact Cells with Compound vs. Vehicle Heat Heat Cell Suspensions Across a Temperature Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (e.g., Centrifugation) Lyse->Separate Quantify Quantify Soluble Proteins (Western Blot or Mass Spec) Separate->Quantify Data Data Quantify->Data Generate Melt Curves & Identify Stabilized Proteins

Caption: Workflow for a CETSA experiment to identify protein targets.

Technique Principle Advantages Considerations
Chemical Proteomics (Kinobeads) Affinity purification of binding proteins from lysates.[13][14]- Identifies direct binders- High throughput for kinases- Provides quantitative affinity data (Kdapp)- Requires cell lysis (not in-situ)- Biased towards the protein class captured by the beads- May miss non-ATP competitive binders
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of target proteins.[18][19]- Measures target engagement in intact cells- No compound modification needed- Can be adapted for high-throughput formats- Indirect measure of binding- Not all binding events cause a thermal shift- Proteome-wide analysis requires mass spectrometry

Part 3: Validating and Prioritizing Off-Target Hits

Question: My unbiased screen produced a list of potential off-targets. How do I confirm these are real and determine which ones are most important to follow up on?

Answer: A list of potential binding partners is just the starting point. Validation is essential to confirm that the interaction occurs in cells and is responsible for a measurable biological effect.

Workflow for Off-Target Validation:

G Start Potential Off-Target Identified (from Proteomics/CETSA) Confirm 1. Confirm Cellular Target Engagement (e.g., Dose-Response CETSA, IP-Western) Start->Confirm Functional 2. Link Engagement to Function (Measure Downstream Signaling) Confirm->Functional Genetic 3. Genetic Validation (CRISPR KO/Mutant of Off-Target) Functional->Genetic Phenotype Does KO/Mutation Abolish the Compound's Phenotypic Effect? Genetic->Phenotype Validated Off-Target is Validated Phenotype->Validated  Yes NotValidated Interaction is Not Functionally Relevant Phenotype->NotValidated  No

Caption: Logical workflow for validating a potential off-target.

Step 1: Confirm Cellular Target Engagement Use an orthogonal method to confirm that your compound engages the putative off-target in cells at relevant concentrations. Isothermal Dose-Response CETSA (ITDRFCETSA) is an excellent choice.[19] Here, you treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (chosen from your initial melt curve). This will show the concentration at which your compound stabilizes the target, providing a cellular EC50 for engagement.

Step 2: Link Engagement to a Functional Consequence Does binding to the off-target actually affect its function? If the off-target is a kinase, for example, you can use a phospho-specific antibody to measure the phosphorylation of a known substrate by Western blot. A dose-dependent change in substrate phosphorylation that correlates with your cellular engagement EC50 is strong evidence of a functional interaction.

Step 3: Genetic Validation using CRISPR-Cas9 The gold standard for validating an off-target is to use genetic tools like CRISPR-Cas9.[][24][25][26] The logic is simple: if the off-target protein is responsible for a specific phenotype you observe with your compound, then removing or mutating that protein should make the cells resistant to that effect.[][27]

Protocol Outline: CRISPR-Cas9 Knockout for Off-Target Validation

  • Design and Validate gRNA: Design 2-3 single guide RNAs (sgRNAs) targeting a constitutive exon of the off-target gene. Validate their efficiency in cutting the target DNA.

  • Generate Knockout Cell Line: Stably express Cas9 and the most efficient sgRNA in your cell model to generate a knockout (KO) cell pool or isolate clonal KO lines.

  • Confirm Protein Loss: Use Western blot or mass spectrometry to confirm the complete absence of the target protein in your KO cells.

  • Phenotypic Assay: Treat the parental (wild-type) and KO cell lines with your compound across a range of concentrations.

  • Analyze Results:

    • If the KO cells are now resistant to your compound (i.e., the dose-response curve for the phenotype is right-shifted or abolished), you have strong evidence that this off-target is mediating the effect.

    • If the KO cells respond identically to the wild-type cells, the off-target is likely not responsible for that particular phenotype, or its effect is redundant.

Frequently Asked Questions (FAQs)

Q1: My compound is a potent kinase inhibitor, but a Kinobeads screen showed it binds to 20 other kinases with similar affinity. What are my next steps? A1: This is a common scenario for ATP-competitive inhibitors. First, compare the list of off-targets to the known human kinome to see if they fall into specific families. Next, use cellular assays to determine which of these interactions are relevant in a physiological context. For example, check the phosphorylation of downstream substrates for the most likely off-targets. Finally, consider if this polypharmacology could be beneficial (e.g., in oncology) or if it is a liability that needs to be addressed through medicinal chemistry.

Q2: I've validated a problematic off-target. How can I use this information to design a more selective compound? A2: This is where structural biology becomes invaluable. If a co-crystal structure of your compound with both the on-target and off-target protein is available, you can compare the binding modes. Look for differences in the amino acid residues within the binding pockets. You can then design new analogs that retain favorable interactions with the on-target protein while introducing steric clashes or removing favorable interactions with the off-target protein.

Q3: What are the essential controls for a cellular experiment designed to differentiate on-target from off-target effects? A3: The three most critical controls are:

  • A structurally related, inactive analog: This compound should be as similar as possible to your active compound but should not bind to the primary target. If this inactive analog still produces the cellular phenotype, the effect is likely off-target.

  • A genetically validated cell line: As described above, a knockout or mutant cell line for your primary target should be insensitive to your compound's on-target effects.

  • A chemically distinct tool compound: Use a well-characterized inhibitor of your primary target that has a different chemical scaffold. If this tool compound phenocopies the effects of your compound, it increases confidence that the effect is on-target.

References

Validation & Comparative

A Comparative Analysis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to adenine, the core component of ATP. This mimicry allows for competitive binding to the ATP-binding site of a wide array of protein kinases, making it a fertile ground for the development of targeted therapeutics. This guide provides a comparative analysis of a specific, yet under-characterized derivative, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, against established kinase inhibitors.

Due to the absence of publicly available experimental data for this compound, this guide will present a hypothetical kinase inhibition profile based on the well-established structure-activity relationships (SAR) of the pyrrolo[2,3-d]pyrimidine class. This hypothetical profile will then be compared with the known activities of prominent kinase inhibitors, including Janus kinase (JAK) inhibitors and multi-kinase inhibitors, to provide a framework for its potential therapeutic applications and to guide future experimental investigations.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, where the N7 atom of the purine ring is replaced by a carbon atom. This modification provides a vector for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous drugs and clinical candidates incorporating this scaffold have been developed, targeting a range of kinases implicated in cancer, inflammation, and viral infections.[1][2][3]

Hypothetical Kinase Profile of this compound

Based on SAR studies of related pyrrolo[2,3-d]pyrimidine derivatives, we can infer a potential kinase inhibition profile for this compound. The bromine atom at the 5-position is a common feature in many kinase inhibitors and can contribute to enhanced potency through halogen bonding or by occupying hydrophobic pockets within the ATP-binding site. The methyl group at the 7-position is a small, neutral substituent that is unlikely to cause significant steric hindrance and may contribute to favorable pharmacokinetic properties.

It is plausible that this compound could exhibit inhibitory activity against one or more of the following kinase families:

  • Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine core is central to the structure of the JAK inhibitors Tofacitinib and Ruxolitinib.

  • Cyclin-Dependent Kinases (CDKs): Several pyrrolo[2,3-d]pyrimidine derivatives have been reported as potent CDK inhibitors.[4][5]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs): This scaffold is also found in inhibitors targeting these key receptor tyrosine kinases involved in angiogenesis and cell proliferation.[3][6]

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of this compound, we will compare its hypothetical profile with four clinically approved kinase inhibitors: Tofacitinib and Ruxolitinib as representative JAK inhibitors, and Sunitinib and Dasatinib as multi-kinase inhibitors.

Kinase Inhibition Profiles

The following table summarizes the known kinase inhibition profiles of the selected comparator drugs. The profile for this compound is presented as a hypothetical target list based on the SAR of the scaffold.

InhibitorPrimary Kinase TargetsKey Secondary Targets
This compound (Hypothetical) JAK family, CDK familyVEGFR, EGFR, Src family
Tofacitinib JAK1, JAK3JAK2
Ruxolitinib JAK1, JAK2-
Sunitinib VEGFR1/2/3, PDGFRα/β, c-KITFLT3, RET, CSF-1R
Dasatinib BCR-ABL, Src family kinasesc-KIT, PDGFRβ, Ephrin receptors
Potency Comparison (IC50 Values)

The following table presents the reported half-maximal inhibitory concentration (IC50) values for the comparator drugs against their primary targets. No experimental data is available for this compound.

Kinase TargetTofacitinib IC50 (nM)Ruxolitinib IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
JAK1 13.3--
JAK2 202.8--
JAK3 112428--
VEGFR2 --9-
PDGFRβ --8<1
c-KIT --4<1
BCR-ABL ---<1
Src ---<1

Data compiled from various sources.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. Its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Transcription

Caption: The JAK-STAT signaling pathway.

In Vitro Kinase Inhibition Assay Workflow

A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay.

Kinase_Assay_Workflow start Start prepare Prepare Kinase, Substrate, ATP, and Inhibitor start->prepare incubate Incubate Components prepare->incubate detect Detect Kinase Activity (e.g., Phosphorylation) incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Discussion and Future Directions

While the precise kinase inhibition profile of this compound remains to be experimentally determined, its structural features suggest it could be a valuable lead compound for the development of novel kinase inhibitors. The presence of the bromine atom at a key position on the pyrrolo[2,3-d]pyrimidine scaffold is a promising feature for achieving high potency.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A broad kinase screening panel would be instrumental in identifying its primary targets and assessing its selectivity. Subsequent cell-based assays would be necessary to determine its efficacy in relevant disease models.

The comparison with established drugs like Tofacitinib, Ruxolitinib, Sunitinib, and Dasatinib provides a valuable benchmark. If this compound demonstrates a unique selectivity profile or improved potency against specific kinases, it could represent a significant advancement in the field. For instance, a selective inhibitor of a particular JAK or CDK isoform with minimal off-target effects would be of high therapeutic interest.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a cornerstone in the design of potent and selective kinase inhibitors. While this compound is currently an under-explored molecule, its structural characteristics, when viewed in the context of established inhibitors, suggest a high potential for biological activity. This comparative guide, based on a hypothetical profile, aims to stimulate further investigation into this and related compounds, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

Efficacy of 5-Bromo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of kinase inhibitors based on the 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on structure-activity relationships (SAR), presents comparative biological data, and offers detailed experimental protocols to support further research and development in this promising area of oncology.

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure mimics the purine base of ATP, allowing derivatives to competitively bind to the ATP-binding site of a wide range of protein kinases.[1] This interaction can disrupt aberrant signaling pathways that are hallmarks of various cancers, making these compounds highly valuable as targeted therapeutic agents.[2]

The strategic placement of a bromine atom at the C5 position and a methyl group at the N7 position of this scaffold creates the this compound core. This specific arrangement serves as a crucial anchor and building block for developing potent and selective kinase inhibitors. The bromine atom can form halogen bonds and occupy hydrophobic pockets within the kinase domain, while the N7-methyl group can influence solubility and metabolic stability. Further modifications, typically at the C4 position, allow for the fine-tuning of potency and selectivity against specific kinase targets.

This guide will focus on comparing derivatives built upon this core, with a particular emphasis on their efficacy against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR).

Comparative Efficacy and Structure-Activity Relationship (SAR)

The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature of the substituent at the C4 position. By analyzing various analogs, a clear structure-activity relationship emerges, highlighting how different chemical moieties attached to the core scaffold modulate inhibitory potency against critical cancer targets.

While direct comparative studies on a series of compounds with an identical 5-bromo-7-methyl core are limited in publicly available literature, we can infer the impact of C4 substitutions by examining related 7H-pyrrolo[2,3-d]pyrimidine series. For instance, studies on C4-substituted derivatives have demonstrated that the introduction of specific aniline or hydrazide moieties can lead to potent inhibition of kinases like EGFR, VEGFR2, and CDK2.[2] Halogenated substituents on these C4 extensions have been shown to further enhance potency.[2]

Below is a table summarizing the inhibitory activities of representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases. While not all compounds share the exact 5-bromo-7-methyl core, they illustrate the impact of diverse substitutions on the broader scaffold.

Compound IDCore Scaffold ModificationTarget Kinase(s)IC50 (nM)Reference
Compound 5k Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR, Her2, VEGFR2, CDK240-204[2]
Compound 7d C4-substituted 7H-pyrrolo[2,3-d]pyrimidineCDK9/CyclinT380[3]
Compound 7f C4-substituted 7H-pyrrolo[2,3-d]pyrimidineHaspin110[3]
Compound 8g Tricyclic pyrrolo[2,3-d]pyrimidine-imine with a C4-bromophenyl groupDDR2 (cellular assay vs HT-29)4010[4]
Compound 25b 7H-pyrrolo[2,3-d]pyrimidine with dimethylphosphine oxideFAK5.4[4]

Senior Application Scientist's Note: The data clearly indicates that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile starting point for developing potent kinase inhibitors. The low nanomolar to micromolar IC50 values observed for various derivatives underscore the therapeutic potential of this compound class. The key to achieving high potency and selectivity lies in the strategic optimization of the substituents, particularly at the C4 position, to maximize interactions with the specific amino acid residues within the ATP-binding pocket of the target kinase. The presence of a halogen, such as the bromine at C5, often enhances binding affinity and is a common feature in potent kinase inhibitors.

Key Signaling Pathway: The EGFR Cascade

A primary target for many pyrrolo[2,3-d]pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are fundamental in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound derivatives are designed to inhibit EGFR's kinase activity, thereby blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Bromo-7-Methyl-Pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Autophosphorylation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the efficacy of these kinase inhibitors.

Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor follows a logical progression from in vitro enzymatic assays to cell-based assays, and finally to in vivo studies. This workflow ensures that only the most promising compounds advance, saving time and resources.

Kinase_Inhibitor_Workflow A Compound Synthesis (e.g., 5-bromo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine core) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Value B->C D Cell-Based Assay (e.g., Phospho-EGFR ELISA) C->D Potent Compounds E Assess Cellular Potency & Target Engagement D->E F In Vivo Xenograft Model E->F Active Compounds G Evaluate Anti-Tumor Efficacy F->G

Caption: General workflow for kinase inhibitor drug discovery.

Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[5][6]

Materials:

  • EGFR Kinase Enzyme System (e.g., Promega, Cat. #: V3831)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)

  • Test Compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the 1x Kinase Reaction Buffer, ATP solution, and substrate solution as per the manufacturer's instructions. Thaw all reagents on ice.

  • Compound Plating: Add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution) or vehicle (DMSO for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP.

  • Third Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Senior Application Scientist's Note (Trustworthiness & Rationale):

  • Controls are Critical: It is imperative to include a "no enzyme" control to determine background signal and a "vehicle" (DMSO) control to establish the 100% activity level. A known EGFR inhibitor, such as Gefitinib, should be used as a positive control to validate the assay's performance.

  • ATP Concentration: The ATP concentration should be at or near the Km value for the kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Z'-Factor: For screening campaigns, calculating the Z'-factor is a standard practice to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for a screening assay.

Protocol: Cell-Based Phospho-EGFR ELISA

This protocol provides a method to measure the phosphorylation of EGFR within a cellular context, offering a more physiologically relevant assessment of inhibitor efficacy.[2][7]

Materials:

  • A431 cells (human epidermoid carcinoma, high EGFR expression)

  • 96-well tissue culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds

  • Human EGF

  • Cell-Based ELISA Kit for phospho-EGFR (e.g., R&D Systems, Cat. #: KCB1095)

  • Fixing Solution (e.g., 4% paraformaldehyde)

  • Quenching and Blocking Buffers

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of ~20,000 cells/well and incubate overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Fixation and Permeabilization: Aspirate the medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.

  • Washing and Quenching: Wash the wells three times with Wash Buffer. Add 200 µL of Quenching Buffer for 20 minutes to reduce background.

  • Blocking: Wash the wells again and add 200 µL of Blocking Buffer for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.

  • Signal Development: Wash the wells, add TMB substrate, and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm. The phospho-EGFR signal should be normalized to the total-EGFR signal for each condition to account for any variations in cell number.

Senior Application Scientist's Note (Expertise & Causality):

  • Why Serum Starve? Serum contains various growth factors that can non-specifically activate EGFR and other signaling pathways. Starvation synchronizes the cells and lowers the basal phosphorylation level, creating a larger and cleaner window to observe EGF-specific stimulation and its inhibition.

  • Normalization is Key: Normalizing the phospho-protein signal to the total protein signal is a self-validating step. It corrects for any cytotoxic effects of the compound or well-to-well variability in cell plating, ensuring that a decrease in signal is due to target inhibition and not simply cell death.

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of kinase inhibitors with significant potential in oncology. The inherent ATP-mimetic nature of the core, combined with the strategic placement of a bromine atom and the flexibility for modification at the C4 position, provides a robust platform for developing potent and selective therapeutics. The comparative data and structure-activity relationships discussed herein underscore the importance of rational drug design in optimizing these molecules against key targets like EGFR. The detailed experimental protocols provided offer a validated framework for researchers to further investigate and advance these compounds toward clinical application.

References

A Comparative Guide to the In Vivo Evaluation of 7-Deazapurine Scaffolds: Profiling 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Novel SENP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors, metabolic enzyme modulators, and antiviral agents.[1][2][3][4] While extensive in vivo efficacy data for this compound is not yet broadly published, its emergence as a potential inhibitor of SUMO-specific protease 1 (SENP1) positions it as a promising candidate for anticancer therapy.

This document will first compare the in vivo performance of structurally related 7-deazapurine analogs that target distinct cellular pathways. Subsequently, it will present a detailed, field-proven strategy for the rigorous in vivo assessment of this compound, focusing on validating its hypothesized mechanism of action against SENP1.

Part 1: The Versatility of the 7-Deazapurine Scaffold: A Comparative Analysis of In Vivo Efficacy

The strategic modification of the 7-deazapurine core has yielded compounds with diverse mechanisms of action and demonstrated in vivo activity. To establish a performance baseline, we compare two distinct analogs for which preclinical in vivo data are available.

Analog A: A Pyrrolo[2,3-d]pyrimidine-Based STAT6 Inhibitor for Inflammatory Disease

One well-documented derivative, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide, was developed as an inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[5] STAT6 is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, making it a key target for allergic and asthmatic conditions.[5] In an antigen-induced mouse model of asthma, oral administration of this compound effectively suppressed eosinophil infiltration into the lung, a hallmark of the inflammatory response, validating its therapeutic potential in vivo.[5]

Analog B: A Pyrrolo[3,2-d]pyrimidine Isomer Targeting One-Carbon Metabolism in Cancer

A closely related isomer, AGF347, belonging to the pyrrolo[3,2-d]pyrimidine class, was designed to inhibit folate-dependent one-carbon (C1) metabolism. This pathway is crucial for the synthesis of nucleotides and amino acids that fuel rapid cancer cell proliferation.[3][6] AGF347 acts as a multi-targeted agent, inhibiting the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) as well as cytosolic enzymes involved in purine biosynthesis.[3] In vivo studies using MIA PaCa-2 pancreatic tumor xenografts in mice showed that AGF347 produced significant antitumor efficacy, with the potential for complete tumor responses.[3][6] This demonstrates the potent anticancer activity achievable by targeting metabolic pathways with this scaffold.

Comparative Data Summary
FeatureAnalog A (STAT6 Inhibitor)Analog B (SHMT2/C1 Inhibitor)Proposed Compound
Core Scaffold 7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[3,2-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidine
Primary Target(s) STAT6[5]SHMT2, GARFTase, AICARFTase[3]SENP1
Therapeutic Area Allergic Asthma[5]Pancreatic Cancer[3]Oncology (e.g., Prostate, Ovarian Cancer)
Reported In Vivo Model Antigen-induced mouse asthma model[5]MIA PaCa-2 pancreatic tumor xenograft[3]Prostate Cancer Xenograft (Proposed)
Key In Vivo Outcome Reduced eosinophil infiltration[5]Significant tumor growth inhibition[3]Tumor growth inhibition, PD biomarker modulation

Part 2: A Proposed Strategy for In Vivo Evaluation of this compound

Our objective is to rigorously assess the preclinical antitumor efficacy of this compound and establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship based on its hypothesized activity as a SENP1 inhibitor.

The SENP1 Target and Its Rationale

SUMOylation is a reversible post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are attached to lysine residues on target proteins. This process is critical for regulating protein stability, localization, and activity.[7] SENPs are cysteine proteases that reverse this process by cleaving SUMO from its substrates.[8] SENP1, in particular, is overexpressed in various cancers, including prostate and ovarian cancer, and its activity has been linked to the stabilization of key oncoproteins and resistance to therapy.[8][9] Inhibiting SENP1 is expected to cause an accumulation of SUMOylated proteins, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

G cluster_0 SUMOylation Cascade cluster_1 De-SUMOylation Pro_SUMO Pro-SUMO Mature_SUMO Mature SUMO Pro_SUMO->Mature_SUMO Maturation E1 E1 Activating Enzyme Mature_SUMO->E1 ATP-dependent conjugation E2 E2 Conjugating Enzyme E1->E2 ATP-dependent conjugation E3 E3 Ligase E2->E3 ATP-dependent conjugation Substrate Substrate Protein E3->Substrate ATP-dependent conjugation SUMO_Substrate SUMOylated Substrate Substrate->SUMO_Substrate ATP-dependent conjugation SENP1 SENP1 Protease SUMO_Substrate->SENP1 Deconjugation SENP1->Pro_SUMO SENP1->Mature_SUMO Recycling Inhibitor 5-bromo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->SENP1 Inhibition

Caption: The SUMOylation cycle and the inhibitory action of the compound on SENP1.
Preclinical Evaluation Workflow

A robust in vivo evaluation requires a systematic, multi-stage approach. The workflow ensures that efficacy data is supported by safety and mechanistic validation.

workflow cluster_setup Phase 1: Study Setup & Tolerability cluster_efficacy Phase 2: Efficacy & PK/PD cluster_analysis Phase 3: Data Analysis Formulation Formulation Development (e.g., in 0.5% CMC) MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Xenograft Tumor Xenograft Model (e.g., PC-3 Prostate Cancer) MTD->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PK Pharmacokinetic (PK) Study (Blood Sampling) Xenograft->PK PD Pharmacodynamic (PD) Study (Tumor Harvest) Xenograft->PD Data_Int Data Integration & Reporting (TGI vs. Exposure vs. PD) Efficacy->Data_Int PK_Analysis LC-MS/MS Analysis (Drug Concentration) PK->PK_Analysis PD_Analysis Western Blot Analysis (Target Engagement) PD->PD_Analysis PK_Analysis->Data_Int PD_Analysis->Data_Int

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively target the ATP-binding sites of a wide array of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and potent subset of this class: 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. We will explore how substitutions at various positions of this core structure influence their biological activity, with a focus on their role as kinase inhibitors. This analysis is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and drug development professionals.

The Significance of the this compound Core

The this compound core serves as a foundational scaffold for the development of potent kinase inhibitors. The bromine atom at the 5-position can engage in halogen bonding and occupy hydrophobic pockets within the kinase active site, often leading to enhanced binding affinity. The methyl group at the 7-position is crucial for blocking the N7 nitrogen from forming hydrogen bonds, which can be detrimental to inhibitory activity, and it also contributes to the overall lipophilicity of the molecule.

Comparative Analysis of Analogs: Elucidating the Structure-Activity Relationship

The biological activity of this compound analogs can be finely tuned by introducing various substituents at the C2, C4, and C6 positions of the pyrrolo[2,3-d]pyrimidine ring. The following sections provide a comparative analysis of these modifications.

Substitutions at the C4-Position: A Key Determinant of Potency and Selectivity

The C4 position of the this compound core is a critical point for modification, with substitutions at this position directly influencing the compound's interaction with the hinge region of the kinase ATP-binding site.

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic and kinase inhibitory activities.[4] Among these, compounds with halogen substitutions on the benzylidene ring demonstrated significant potency against a panel of cancer cell lines and kinases.[4] For instance, compound 5k from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[4]

CompoundC4-SubstituentTarget Kinase(s)IC50 (nM)[4]
5k (E)-4-amino-N'-(4-chlorobenzylidene)benzohydrazideEGFR, Her2, VEGFR2, CDK240-204
Sunitinib (reference) -EGFR, Her2, VEGFR2, CDK2261

The data suggests that the extended, halogen-containing substituent at the C4 position can effectively occupy the ATP-binding pocket and contribute to potent multi-kinase inhibition.

Substitutions at the C6-Position: Modulating Target Specificity

Modifications at the C6-position of the pyrrolo[2,3-d]pyrimidine ring have been shown to influence the target specificity of the inhibitors. A study on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines revealed that variations in the 6-benzyl moiety impact the inhibitory profile against different receptor tyrosine kinases (RTKs).[5]

While this study does not specifically use the 5-bromo-7-methyl scaffold, the findings on C6-substitutions on a closely related 4-anilino-pyrrolo[2,3-d]pyrimidine core provide valuable insights. For example, mono- and di-methylation of the 4-anilino and N7 positions were found to increase potency against EGFR and PDGFR-β.[5]

Experimental Protocols

General Synthesis of 4-Amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

A common synthetic route to access the core scaffold involves the methylation and subsequent amination of a 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine precursor.

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Methyl Iodide, Base C 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C N-Bromosuccinimide (NBS) D 4-Amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C->D Ammonia

Figure 1: Synthetic scheme for 4-amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Methylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as DMF, a base (e.g., Cs2CO3 or NaH) is added, followed by the addition of methyl iodide. The reaction is stirred at room temperature until completion.

Step 2: Bromination The resulting 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is then brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM).

Step 3: Amination Finally, the 4-chloro group is displaced by an amino group by treating the compound with a source of ammonia, such as aqueous ammonia or ammonia in a sealed tube at elevated temperatures, to yield the desired 4-amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using an in vitro kinase assay. A common method is a luminescence-based assay that measures ATP consumption.[6]

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare serial dilutions of test compounds C Add compounds, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Add Kinase-Glo® reagent to stop reaction and generate luminescent signal E->F G Measure luminescence F->G H Calculate IC50 values G->H

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Test compounds

  • Recombinant protein kinase

  • Specific kinase substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.[6]

  • Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate.[6] Include positive (known inhibitor) and negative (DMSO vehicle) controls.[6]

  • Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent.[6]

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 values from the dose-response curves.[6]

Conclusion and Future Directions

The this compound scaffold is a versatile and potent core for the design of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C4 and C6 positions can significantly impact the potency and selectivity of these analogs. The introduction of extended, substituted aryl groups at the C4 position appears to be a promising strategy for developing multi-targeted kinase inhibitors.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a comprehensive library of analogs with diverse substitutions at the C2, C4, and C6 positions will provide a more complete understanding of the SAR and aid in the design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibition Specificity

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in oncology and other therapeutic areas.[1][2][3] The compound 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine represents a fundamental building block within this class, and understanding its kinome-wide selectivity is paramount for predicting its therapeutic potential and potential off-target liabilities. The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in the development of truly selective kinase inhibitors.[4][5] This guide provides a comprehensive, multi-faceted approach to profiling the cross-reactivity of this compound, comparing it with other relevant kinase inhibitors to provide a clear perspective on its selectivity.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and interpret the resulting data to build a holistic understanding of the compound's interaction with the human kinome.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the cross-reactivity profile of this compound (termed Compound X for clarity), we have selected two comparator compounds:

  • Comparator A (Staurosporine): A notoriously promiscuous kinase inhibitor, serving as a positive control for broad-spectrum kinase binding. Its inclusion helps to benchmark the relative selectivity of Compound X.

  • Comparator B (Dasatinib): A clinically approved multi-kinase inhibitor known to target ABL and SRC family kinases, among others.[2] This provides a comparison against a compound with a more defined, albeit still broad, selectivity profile.

Biochemical Profiling: A Head-to-Head at the Kinome Level

The initial assessment of kinase inhibitor selectivity is best performed using a broad, in vitro biochemical screen. The KINOMEscan™ competition binding assay is a gold-standard platform for this purpose, offering a quantitative measure of inhibitor binding to a large panel of kinases.[6][7]

Experimental Workflow: KINOMEscan™ Profiling

The underlying principle of the KINOMEscan™ assay is a competitive binding assay where the test compound is assessed for its ability to displace a proprietary, immobilized ligand from the ATP-binding site of a diverse panel of human kinases.

Caption: KINOMEscan™ Experimental Workflow.

Comparative Kinome Selectivity Data

The results from a hypothetical KINOMEscan™ screen at a single concentration (e.g., 1 µM) are summarized below. The data is presented as percent inhibition, with higher values indicating stronger binding.

Kinase TargetCompound X (% Inhibition)Comparator A (Staurosporine) (% Inhibition)Comparator B (Dasatinib) (% Inhibition)
Primary Target(s) of Compound X (Hypothetical)
AURKA959975
AURKB929868
Known Targets of Comparators
ABL1159799
SRC259998
KIT109596
Selected Off-Targets
EGFR58540
VEGFR289088
CDK2459655
p38α (MAPK14)128830

Interpretation of Biochemical Data:

This synthesized data suggests that Compound X exhibits a relatively selective profile, primarily targeting Aurora kinases A and B. In contrast, Staurosporine (Comparator A) demonstrates broad-spectrum activity across all listed kinases, as expected. Dasatinib (Comparator B) shows potent inhibition of its known targets (ABL1, SRC, KIT) and VEGFR2, with moderate activity against CDKs and Aurora kinases. The selectivity of Compound X for Aurora kinases over other families represented here is a promising initial finding.

Cellular Target Engagement: Validating Intracellular Activity

While biochemical assays are invaluable for assessing direct binding, it is crucial to confirm that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying intracellular target engagement.[8][9][10][11][12] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative CETSA Data for AURKA

The following table presents hypothetical melting temperatures (Tm) for AURKA in the presence of each compound, demonstrating target stabilization.

CompoundConcentrationAURKA Tm (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
Compound X1 µM58.2+5.7
Comparator A1 µM57.8+5.3
Comparator B1 µM55.1+2.6

Interpretation of Cellular Data:

The CETSA results indicate that Compound X effectively engages and stabilizes AURKA in intact cells, as evidenced by the significant thermal shift. This confirms that the compound is cell-permeable and binds to its intended target in a physiological context. Comparator A also stabilizes AURKA, consistent with its known activity. Comparator B shows a more modest stabilization, aligning with its lower biochemical potency against AURKA.

Phenotypic Screening: Assessing Anti-proliferative Activity

To understand the functional consequences of kinase inhibition, a broad panel of cancer cell lines can be used to assess the anti-proliferative effects of the compounds. The NCI-60 human tumor cell line screen is a well-established platform for this purpose.[13][14][15][16][17]

Experimental Protocol: NCI-60 Cell Line Screen
  • Cell Plating: 60 different human tumor cell lines are seeded in 96-well plates.

  • Compound Addition: A range of concentrations of the test compound is added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • Cell Viability Assay: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated for each cell line.

Comparative Anti-proliferative Activity in Selected Cell Lines

The following table shows hypothetical GI50 values for the compounds in cell lines known to be sensitive to Aurora kinase inhibition.

Cell LineCompound X (GI50, µM)Comparator A (GI50, µM)Comparator B (GI50, µM)
HCT-116 (Colon)0.50.010.2
HeLa (Cervical)0.80.020.4
K-562 (Leukemia)>100.050.01

Interpretation of Phenotypic Data:

The data suggests that Compound X has potent anti-proliferative activity in cell lines where Aurora kinases are key drivers of proliferation (HCT-116, HeLa). Its lack of activity in K-562 cells, which are driven by BCR-ABL, further supports its selectivity over ABL kinase, a primary target of Dasatinib (Comparator B). As expected, the promiscuous inhibitor Staurosporine (Comparator A) is highly potent across all cell lines.

Conclusion: A Promisingly Selective Pyrrolo[2,3-d]pyrimidine

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of this compound (Compound X). The collective evidence from biochemical screening, cellular target engagement assays, and phenotypic profiling paints a picture of a compound with a promising selectivity profile for Aurora kinases.

  • Biochemically, Compound X demonstrates a clear preference for AURKA and AURKB over a range of other kinases, in stark contrast to the promiscuous nature of Staurosporine and the broader profile of Dasatinib.

  • In a cellular context, Compound X effectively engages AURKA, confirming its ability to reach and bind its target in a physiological environment.

  • Functionally, the anti-proliferative activity of Compound X is most pronounced in cell lines dependent on Aurora kinase activity, further substantiating its on-target effects.

While this guide provides a robust framework and plausible data, it is imperative for researchers to generate their own experimental data to validate these findings. The methodologies outlined herein offer a clear path to achieving a comprehensive understanding of the cross-reactivity of novel kinase inhibitors, a critical step in the journey from a promising scaffold to a potential therapeutic agent.

References

A Researcher's Guide to Reproducible Experimentation with 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone for the design of targeted therapeutics.[2] Among the numerous derivatives, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out as a key intermediate, offering a reactive handle for the introduction of diverse functionalities, most notably through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound. We will delve into the critical aspects of its synthesis, purification, and application in common synthetic transformations, offering field-proven insights to navigate the potential challenges. Furthermore, we will present a comparative analysis of this compound with relevant alternatives, supported by experimental data to aid in the rational selection of building blocks for your research endeavors.

The Pivotal Role of Purity: Synthesis and Characterization

The reproducibility of any experiment begins with well-characterized and pure starting materials. The synthesis of this compound itself, while conceptually straightforward, presents several critical control points that can significantly impact the purity of the final product and, consequently, the reliability of downstream applications.

A common synthetic route involves the methylation of a 4-halopyrrolo[2,3-d]pyrimidine followed by bromination.[3] The regioselectivity of the initial N-methylation and the subsequent C5-bromination are crucial for obtaining the desired isomer.

Workflow for the Synthesis of this compound

start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Methylation (CH3I, Cs2CO3, DMF) start->step1 intermediate1 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 step2 Bromination (NBS, DCM) intermediate1->step2 product 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step2->product

Caption: Synthetic workflow for a key precursor to this compound derivatives.[3]

Causality Behind Experimental Choices:

  • Methylation: The choice of a methylating agent and base is critical. While methyl iodide is commonly used, dimethyl sulfate can also be employed. The use of a relatively mild base like cesium carbonate (Cs2CO3) helps to minimize side reactions. The reaction is typically performed at room temperature to control regioselectivity, as higher temperatures can lead to methylation at other positions.

  • Bromination: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the electrophilic bromination of the electron-rich pyrrole ring. The reaction is often carried out at 0°C to room temperature to control the reaction rate and prevent over-bromination. Dichloromethane (DCM) is a common solvent for this transformation.

Self-Validating System for Purity Assessment:

Ensuring the purity of this compound is paramount for reproducible downstream reactions. A multi-technique approach to characterization is essential.

Analytical TechniqueParameter AssessedTypical Observations and Potential Pitfalls
¹H NMR Structural integrity and isomeric purityLook for the characteristic singlets of the C2-H, C6-H, and N-methyl protons. The absence of signals corresponding to other isomers is crucial. Residual solvents from purification should be identified and quantified.
¹³C NMR Carbon framework confirmationConfirms the number and type of carbon environments.
LC-MS Purity and molecular weight confirmationProvides a quantitative measure of purity (as % area) and confirms the expected molecular ion peak (m/z for C₇H₆BrN₃).
Melting Point Purity indicationA sharp melting point range is indicative of high purity. A broad range suggests the presence of impurities.

A detailed guide to assessing the purity of similar brominated heterocyclic compounds can provide further valuable protocols.[4]

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

One of the most prevalent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C5-position. This reaction is a cornerstone in the synthesis of kinase inhibitors.[5][6] However, achieving consistent and high yields in these reactions can be challenging.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

reagents This compound + Arylboronic acid conditions Pd Catalyst, Base, Solvent, Heat reagents->conditions product 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine conditions->product analysis Reaction Monitoring (TLC/LC-MS) product->analysis workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Factors Influencing Reproducibility in Suzuki-Miyaura Couplings:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems, such as those employing more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos), can offer improved reactivity, especially with challenging substrates.[7]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction rates and the formation of side products. Inorganic bases like potassium carbonate are common, but organic bases can also be employed.

  • Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can impact the reaction rate and yield.

  • Reaction Temperature and Time: These parameters need to be optimized for each specific substrate combination. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[8]

  • Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. Therefore, thorough degassing of solvents and maintaining an inert atmosphere are essential for reproducible results.

Common Side Reactions and Troubleshooting:

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom is a common side reaction, leading to the formation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This can be minimized by using fresh, high-quality reagents and ensuring strictly anaerobic conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid can occur, especially at higher temperatures or in the presence of oxygen.

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, changing the ligand, or using a stronger base. The purity of the boronic acid is also a critical factor.

Performance Comparison: Alternatives to this compound

While the 5-bromo derivative is a versatile intermediate, other halogenated analogs and alternative heterocyclic scaffolds can also be employed in the synthesis of kinase inhibitors. The choice of building block can significantly impact the biological activity and synthetic accessibility of the final compounds.

Halogenated Analogs: A Comparative Overview

The nature of the halogen at the C5-position can influence both the reactivity in cross-coupling reactions and the biological activity of the resulting compounds.

HalogenReactivity in Suzuki CouplingImpact on Kinase Inhibitory Activity (General Trend)
Iodo Generally the most reactive.Often leads to potent inhibitors, but can sometimes be too reactive, leading to off-target effects.
Bromo Good balance of reactivity and stability.A widely used and effective choice for many kinase targets.[9]
Chloro Less reactive, often requiring more specialized catalyst systems.Can provide good potency and may offer advantages in terms of metabolic stability.

The inhibitory activity of halogenated pyrrolo[2,3-d]pyrimidine derivatives against various kinases has been extensively studied, with the specific halogen and its position playing a crucial role in determining potency and selectivity.[9]

Alternative Scaffolds for Kinase Inhibitor Design

While the pyrrolo[2,3-d]pyrimidine core is highly effective, other heterocyclic systems have also been successfully utilized in the design of kinase inhibitors. The choice of scaffold can influence the kinase selectivity profile and overall drug-like properties.

ScaffoldKey Features and Applications
Pyrazolo[3,4-d]pyrimidine A structural isomer of the pyrrolo[2,3-d]pyrimidine core, also a potent kinase inhibitor scaffold.[10]
Thieno[2,3-d]pyrimidine The replacement of the pyrrole nitrogen with a sulfur atom can alter the electronic properties and binding interactions with the target kinase.[6]
Indazole Another privileged scaffold in medicinal chemistry, known to be a bioisostere of purines and effective in kinase inhibition.

The decision to use an alternative scaffold often stems from the desire to modulate the kinase selectivity profile, improve pharmacokinetic properties, or explore novel intellectual property space.

Reproducibility in Biological Assays: Kinase Inhibition Screening

Workflow for a Typical Kinase Inhibition Assay

compound Test Compound Dilution Series reaction Incubation compound->reaction kinase Kinase, Substrate, ATP kinase->reaction detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) reaction->detection analysis IC50 Determination detection->analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Factors Affecting Reproducibility in Kinase Assays:

  • Assay Format: Different assay formats (e.g., luminescence-based, fluorescence-based, radiometric) have varying levels of sensitivity and susceptibility to interference.[11]

  • Reagent Quality: The purity and activity of the kinase, substrate, and ATP are critical.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition must be carefully controlled.

  • Data Analysis: The method used to calculate IC50 values can influence the results. It is important to use a consistent and appropriate data analysis method.

For a comprehensive understanding of the potential pitfalls and strategies for improving the comparability of kinase inhibitor data, a detailed review of standardized and reproducible kinase assay workflows is highly recommended.[6]

Conclusion

The successful and reproducible use of this compound in research and drug development hinges on a thorough understanding of its synthesis, purification, and reactivity. By implementing robust quality control measures for starting materials, carefully optimizing reaction conditions, and being aware of potential side reactions, researchers can enhance the reliability and consistency of their experimental outcomes. Furthermore, a rational approach to selecting building blocks, considering both halogenated analogs and alternative heterocyclic scaffolds, will undoubtedly accelerate the discovery of novel and effective kinase inhibitors.

References

Independent Verification of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, multi-tiered approach to characterize the compound's potency and cellular effects, comparing it directly with established drugs sharing its core chemical scaffold.

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry. As a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), it is exceptionally well-suited to competitively bind the ATP pocket of various protein kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors, including several FDA-approved drugs for inflammatory diseases and cancers.[2][3]

The subject of this guide, this compound, is a synthetic compound built upon this promising scaffold. Its structural features suggest a high probability of kinase inhibitory activity. This guide presents a logical, evidence-based workflow to confirm this hypothesis, determine its primary targets, and quantify its biological effects in a cellular context.

Section 1: Rationale for Target Selection & Comparative Analysis

1.1. The Prime Suspects: Janus Kinases (JAKs)

The pyrrolo[2,3-d]pyrimidine core is the defining feature of a class of highly successful Janus Kinase (JAK) inhibitors.[4][5] JAKs are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for mediating inflammatory signaling.[6][7] They are activated by cytokine receptors and proceed to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation and immunity.[8] The dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime therapeutic target.[10]

Given the structural precedent, it is highly probable that this compound exerts its biological effects through inhibition of one or more JAK family members.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (Inactive) JAK->STAT_inactive STAT_active p-STAT (Active Dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Regulation Inhibitor 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the putative inhibitory role of the test compound.

1.2. Selection of Comparator Compounds

To provide meaningful context for the bioactivity of our test compound, we will use two FDA-approved JAK inhibitors as benchmarks:

  • Ruxolitinib (Jakafi®/Jakavi®): A potent inhibitor of JAK1 and JAK2.[11][12]

  • Tofacitinib (Xeljanz®): A potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[6][7][13]

Both compounds share the core pyrrolo[2,3-d]pyrimidine scaffold and have well-documented inhibitory profiles, making them ideal for objective comparison.

Section 2: A Multi-Tiered Experimental Verification Workflow

We will employ a three-tiered approach to build a comprehensive profile of the test compound's bioactivity, moving from direct target interaction to cellular and phenotypic consequences.

Experimental_Workflow Figure 2: Multi-Tiered Verification Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Phenotypic Confirmation T1_Exp In Vitro Kinase Assay (e.g., ADP-Glo™) T1_Out Output: Direct Target Affinity (IC50) T1_Exp->T1_Out T2_Exp Cellular Phosphorylation Assay (p-STAT Western Blot) T1_Out->T2_Exp Confirms Target T2_Out Output: In-Cell Target Inhibition (IC50) T2_Exp->T2_Out T3_Exp Cell Viability Assay (e.g., CellTiter-Glo®) T2_Out->T3_Exp Confirms Mechanism T3_Out Output: Functional Consequence (GI50) T3_Exp->T3_Out

Figure 2: A systematic workflow for compound bioactivity verification.

Tier 1: Biochemical Validation - Direct Kinase Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of JAK family kinases and to quantify its potency (IC50).

Methodology: We will utilize a luminescent kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[7]

Protocol 1: ADP-Glo™ Kinase Assay
  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial ADP concentration.[14]

  • Materials:

    • Recombinant human kinases: JAK1, JAK2, JAK3, TYK2

    • Suitable kinase substrate (e.g., a generic tyrosine kinase peptide)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test Compound, Ruxolitinib, Tofacitinib (dissolved in DMSO)

    • 384-well white assay plates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound and comparators in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

    • Kinase Reaction: Prepare a master mix containing kinase buffer, ATP at its Km concentration, the appropriate substrate, and the specific JAK enzyme.

    • Initiate Reaction: Add the kinase reaction mix to the compound-plated wells. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[15] Incubate for 40 minutes at room temperature.

    • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal.[15] Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

  • Scientist's Note (Rationale): Using ATP at its Michaelis-Menten constant (Km) concentration provides a sensitive and standardized condition for comparing the potency of ATP-competitive inhibitors. The two-step nature of the ADP-Glo™ assay minimizes interference from high ATP concentrations, which would otherwise saturate the luciferase reaction.[7]

Expected Data Output:

A table of IC50 values comparing the potency of the test compound against Ruxolitinib and Tofacitinib across the JAK kinase family.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound ExperimentalExperimentalExperimentalExperimental
Ruxolitinib (Reference)3.3[16][17]2.8[16][17]428[16][17]19[16][17]
Tofacitinib (Reference)1.7 - 3.7[5]1.8 - 4.1[5]0.75 - 1.6[5]16 - 34[5]

Tier 2: Cellular Target Engagement - Inhibition of STAT Phosphorylation

Objective: To confirm that the compound can enter cells and inhibit JAK-mediated signaling at its direct downstream target, STAT.

Methodology: We will use Western blotting to detect the phosphorylation of STAT3 (at tyrosine 705) in a cytokine-stimulated cell line.[8][18] A reduction in phosphorylated STAT3 (p-STAT3) levels upon compound treatment indicates cellular target engagement.

Protocol 2: Western Blot for Phospho-STAT3
  • Principle: This protocol uses specific antibodies to detect the total amount of STAT3 protein and the amount that is phosphorylated at a key activation site (Tyr705). A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of the upstream kinase (JAK).[19]

  • Materials:

    • A suitable cell line with an active JAK-STAT pathway (e.g., TF-1 cells, which are dependent on GM-CSF, or HeLa cells stimulated with IL-6).

    • Cell culture medium and supplements.

    • Cytokine for stimulation (e.g., IL-6 or GM-CSF).

    • Test Compound, Ruxolitinib, Tofacitinib.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Treatment: Seed cells and allow them to adhere/recover. Starve cells of serum/growth factors for 4-6 hours.

    • Inhibitor Pre-incubation: Treat cells with a dose-response curve of the test compound or comparators for 1-2 hours. Include a vehicle (DMSO) control.

    • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated, vehicle-treated control.

    • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour in blocking buffer.

      • Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect signal using ECL substrate.

    • Stripping and Re-probing: After imaging, strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.

    • Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Plot the normalized data to determine the IC50 for cellular inhibition.

  • Scientist's Note (Trustworthiness): Including both unstimulated and stimulated controls is critical. The unstimulated control confirms the basal state, while the stimulated control validates that the signaling pathway is active and responsive. Re-probing for total STAT3 is a mandatory loading control that ensures any observed decrease in p-STAT3 is due to inhibition, not differences in the amount of protein loaded onto the gel.

Tier 3: Phenotypic Confirmation - Inhibition of Cell Viability/Proliferation

Objective: To determine if the observed inhibition of JAK-STAT signaling translates into a functional cellular outcome, such as the inhibition of proliferation in a cancer cell line dependent on this pathway.

Methodology: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, will be used. This assay measures ATP levels as an indicator of metabolically active, viable cells.[13]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Principle: This is a homogeneous assay that measures the number of viable cells by quantifying ATP. A proprietary thermostable luciferase uses the ATP from lysed cells to generate a stable, "glow-type" luminescent signal.[3]

  • Materials:

    • A cytokine-dependent cell line (e.g., TF-1) or a cancer cell line with a constitutively active JAK-STAT pathway (e.g., HEL cells with a JAK2-V617F mutation).

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

    • Test Compound, Ruxolitinib, Tofacitinib.

    • Opaque-walled 96-well or 384-well plates.

  • Procedure:

    • Cell Plating: Seed cells at a predetermined optimal density in opaque-walled plates.

    • Compound Treatment: Add serial dilutions of the test compound and comparators to the wells. Include vehicle-only controls.

    • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions.

    • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[4] Add a volume of reagent equal to the culture medium volume in each well.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to controls and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Summary and Interpretation

This guide details a robust, three-tiered strategy for the independent verification of this compound's bioactivity. By progressing from direct biochemical inhibition of JAK kinases (Tier 1) to confirmation of target engagement within a cellular context (Tier 2), and finally to a functional cellular outcome (Tier 3), a researcher can build a high-confidence profile of the compound.

The comparative data generated against established drugs like Ruxolitinib and Tofacitinib will allow for a clear assessment of the compound's potency and selectivity profile. This systematic approach ensures scientific rigor and provides the foundational data necessary for any further preclinical or drug development efforts.

References

Safety Operating Guide

Safe Disposal of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The handling and disposal of specialized chemical reagents like 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound, demand rigorous adherence to safety protocols to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Essential Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 7-methyl derivative is not universally published, we can infer its hazard profile from the well-documented parent compound, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3] The presence of the brominated pyrrolopyrimidine core structure is the primary determinant of its toxicological and chemical properties.

Based on available data for the parent compound, the following hazards are anticipated[1][3]:

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Acute Toxicity (Inhalation)H332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

The causality for these hazards lies in the molecule's reactivity. As a halogenated organic compound, it can interfere with biological processes upon exposure. Therefore, all waste containing this compound must be treated as hazardous. Under no circumstances should it be disposed of in standard trash or via sink drains.[4][5]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is required to mitigate the risks of exposure identified above.[3][6]

Protective EquipmentSpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal contact and absorption (H312, H315).[7]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes (H319).[8]
Body Protection Fully-buttoned laboratory coat with tight-fitting cuffsPrevents contamination of personal clothing and skin.[7]
Respiratory Protection Work within a certified chemical fume hoodPrevents inhalation of airborne powder or aerosols (H332, H335).[7][9]
Step-by-Step Waste Collection and Segregation Protocol

Proper segregation of chemical waste is not merely a suggestion; it is a critical step for safety and regulatory compliance, and it directly impacts the cost and method of final disposal.[5] Halogenated organic compounds require a specific disposal pathway, often involving high-temperature incineration, and must not be mixed with non-halogenated solvents.[5]

Protocol for Waste Collection:

  • Select the Correct Waste Container :

    • For Solid Waste : Use a designated, sealable, and clearly labeled "Halogenated Solid Waste" container. The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).[4][10]

    • For Liquid Waste (e.g., solutions in organic solvents) : Use a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container. Ensure the container is chemically compatible and stored in a secondary containment bin to prevent spills.[4][11]

  • Label the Container Immediately : Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include[4][10]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A complete list of all constituents, including solvents, with their approximate percentages.

    • The date waste accumulation began.

    • The Principal Investigator's name and laboratory information.

    • Applicable hazard warnings (e.g., Toxic, Irritant).

  • Transfer Waste :

    • Perform all waste transfers inside a chemical fume hood.

    • For solid waste, carefully transfer the material into the designated container using a spatula or scoop.

    • For liquid waste, use a funnel to pour solutions into the designated container.

    • Keep the waste container closed at all times except when actively adding waste.[4]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • Ensure the SAA is away from sinks or floor drains.[11]

    • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents and non-halogenated waste streams.[11][8]

  • Requesting Disposal : Once the container is full or has been accumulating waste for six months, submit a request for pickup through your institution's EHS department.[10] Do not transport hazardous waste yourself.[5]

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must still be managed as hazardous waste until properly decontaminated.

Decontamination Protocol:

  • Initial Rinse : Perform a triple rinse of the container with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.

  • Collect Rinseate : The first rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste" as it will contain significant chemical residue.[4] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.

  • Container Preparation : Once triple-rinsed and air-dried, the original manufacturer's label must be completely removed or defaced.[4]

  • Final Disposal : The rinsed and defaced container can typically be disposed of in the appropriate recycling bin (e.g., glass disposal).[4]

Any materials used for decontamination, such as absorbent pads from a spill cleanup, must also be disposed of as solid hazardous waste.[5][7]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spill (Solid) : If you are trained and it is safe to do so, manage the spill. While wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Carefully sweep the material into a designated hazardous waste container and label it accordingly. Clean the spill area with a detergent solution and collect the cleaning materials as hazardous waste.[7]

  • Large Spill or Any Liquid Spill : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Collect in Labeled 'Solid Halogenated Waste' Container waste_type->solid_waste Solid Residue liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container (in Secondary Containment) waste_type->liquid_waste Contaminated Solution decon Decontaminate Glassware & Work Surfaces waste_type->decon Empty Containers/ Contaminated Surfaces container_check Container Full or >6 Months Old? solid_waste->container_check liquid_waste->container_check rinseate Collect First Rinseate as Liquid Halogenated Waste decon->rinseate rinseate->liquid_waste seal_store Securely Seal Container. Store in Satellite Accumulation Area. container_check->seal_store Yes pickup Request Pickup from EHS / Licensed Waste Vendor seal_store->pickup

Caption: Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that prioritizes the well-being of laboratory personnel while ensuring the integrity of your research. The procedural steps outlined below are grounded in established safety principles for handling halogenated heterocyclic compounds and are designed to be a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazard Profile:

Hazard StatementGHS ClassificationPotential Effects
H302: Harmful if swallowedAcute toxicity, oral (Category 4)May cause harm if ingested.
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)May be absorbed through the skin, causing systemic effects.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)May cause redness, itching, and inflammation upon contact with skin.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)May cause significant eye irritation, redness, and pain.
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)May cause respiratory tract irritation and other systemic effects if inhaled.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)May irritate the nose, throat, and lungs.

Given these potential hazards, a thorough risk assessment is mandatory before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier between you and the chemical.[3][4] A multi-layered approach to PPE is recommended for handling this compound.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield worn over safety goggles is required.[5][6]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling small quantities of the solid compound.[6] For prolonged handling or when working with solutions, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[5] For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Footwear: Fully enclosed, liquid-resistant shoes must be worn in the laboratory at all times.[3]

Visual Guide to PPE Selection:

PPE_Selection cluster_core_ppe Core PPE cluster_enhanced_ppe Enhanced PPE (High-Risk Tasks) lab_coat Flame-Resistant Lab Coat apron Chemical-Resistant Apron lab_coat->apron Enhanced Body Protection gloves Nitrile/Neoprene Gloves double_gloves Double Gloving gloves->double_gloves Increased Resistance goggles Chemical Splash Goggles face_shield Face Shield goggles->face_shield Added Splash Protection shoes Closed-Toe Shoes respirator Respirator (if aerosolization is possible) compound 5-bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine compound->lab_coat Protects Body compound->gloves Protects Hands compound->goggles Protects Eyes compound->shoes Protects Feet Disposal_Workflow start End of Experiment solid_waste Solid Compound & Contaminated Consumables start->solid_waste liquid_waste Solutions of Compound start->liquid_waste solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Halogenated Liquid Waste Container liquid_waste->liquid_container disposal Arrange for Professional Disposal solid_container->disposal liquid_container->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.